Alpiniaterpene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-(7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18) |
InChI Key |
QSWDROZZIFWYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Alpiniaterpene A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origin and detailed isolation protocols for Alpiniaterpene A, a cadinane (B1243036) sesquiterpene. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
This compound is a naturally occurring compound isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1][2][3] Commonly known as lesser galangal, the rhizomes of this plant have a history of use in traditional Chinese medicine.[3] Alpinia officinarum is cultivated primarily in Southern China and is a rich source of various bioactive secondary metabolites, including diarylheptanoids, flavonoids, and terpenoids.[3]
Physicochemical and Spectroscopic Data
The identity of this compound has been established through comprehensive spectroscopic analysis. The following table summarizes its key physicochemical and spectroscopic properties as reported in the scientific literature.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₂₂O₄ | [3] |
| Molecular Weight | 278.34 g/mol | [3] |
| Appearance | Amorphous powder | [3] |
| Optical Rotation | [α]D²⁰ -124.09° (c 0.87, MeOH) | [3] |
| UV (MeOH) λmax | 224 nm | [3] |
| IR (KBr) νmax (cm⁻¹) | 3442 (hydroxyl), 2930, 1713 (carbonyl), 1651, 1439, 1290, 1210, 889, 748 | [3] |
| HR-ESI-MS m/z | 277.1443 [M-H]⁻ (Calcd. for C₁₆H₂₁O₄, 277.1445) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 6.91 (1H, s, H-5), 4.71 (1H, br s, H-15a), 4.61 (1H, br s, H-15b), 3.69 (3H, s, OMe), 2.21-2.31 (m, H-1, H-3, H-6, H-7), 1.16 (3H, d, J=6.8 Hz, H-14) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 183.3 (C-13), 169.8 (C-12), 153.5 (C-10), 144.2 (C-4), 130.9 (C-5), 105.0 (C-15), 52.2 (OMe), 18.0 (C-14) and other signals. | [3] |
Experimental Protocol for Isolation
The isolation of this compound from the rhizomes of Alpinia officinarum involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocol is based on the methodology described by Xu et al. (2012).
Plant Material and Extraction
-
Preparation of Plant Material: Air-dried rhizomes of Alpinia officinarum (20 kg) are powdered.[3]
-
Extraction: The powdered rhizomes are extracted with 95% (v/v) ethanol (B145695) at room temperature.[3] The resulting solution is then evaporated under vacuum to yield a crude residue (3.7 kg).[3]
Solvent Partitioning
-
Suspension: The crude ethanol extract is suspended in water.
-
Fractionation: The aqueous suspension is partitioned successively with petroleum ether (b.p. 60-90 °C), chloroform, and n-butanol.[3]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica gel.
-
Elution: A gradient of petroleum ether-ethyl acetate (B1210297) (from 100:0 to 0:100, v/v) is used as the eluent to yield multiple fractions.[3]
-
-
Further Separation: Fraction 15 (34 g) is further purified by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (from 100:0 to 1:1, v/v).[3]
-
Preparative HPLC: Final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC). While the original publication does not specify the exact preparative HPLC conditions, a typical approach for sesquiterpenoid isolation would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Alpinia officinarum.
Caption: Workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. The initial publication focused on the structural elucidation of this novel compound.[3] However, other terpenoids isolated from the Alpinia genus have demonstrated a wide range of pharmacological effects, including anti-inflammatory and cytotoxic activities. Further research is warranted to investigate the potential therapeutic applications of this compound and to elucidate its mechanism of action at the molecular level.
References
An In-Depth Technical Guide to Alpiniaterpene A: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpiniaterpene A, a sesquiterpene lactone isolated from the rhizomes of Alpinia japonica, is a natural product of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It also delves into its potential biological activities, with a focus on its anti-inflammatory effects through the inhibition of nitric oxide production. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted physicochemical characteristics. This information is crucial for its handling, formulation, and further investigation.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂O₄ | - |
| Molecular Weight | 278.34 g/mol | - |
| CAS Number | 1448667-05-7 | - |
| Predicted Boiling Point | 420.8 ± 45.0 °C | [1] |
| Predicted Density | 1.14 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 4.62 ± 0.10 | [1] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
| Specific Rotation | Not Reported | - |
Chemical Structure
This compound is classified as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure is characterized by a complex, fused ring system.
(Structure image would be placed here in a full report; a textual description is provided due to current limitations.)
IUPAC Name: (3aR,4aR,8S,9aS)-8-methyl-5-methylene-2-oxo-3,3a,4,4a,5,8,9,9a-octahydro-2H-azuleno[6,5-b]furan-8-yl acetate
Experimental Protocols
While the specific protocol for the initial isolation of this compound has not been identified in the reviewed literature, a general methodology for the isolation of sesquiterpenoids from Alpinia japonica can be adapted from related studies. Furthermore, a standard assay for evaluating its potential anti-inflammatory activity is described below.
General Isolation of Sesquiterpenoids from Alpinia japonica
This protocol is based on the methods described by Li et al. (2013) for the isolation of other sesquiterpenes from the same plant source and can be considered a representative workflow.
Evaluation of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
The potential anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A positive control (LPS only) and a negative control (no treatment) are included.
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve of sodium nitrite.
-
Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
Biological Activity and Potential Mechanism of Action
This compound is suggested to possess anti-inflammatory and anticancer properties. The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A likely mechanism of action for this compound is the inhibition of inducible nitric oxide synthase (iNOS) expression, thereby reducing the production of the pro-inflammatory mediator nitric oxide.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of sesquiterpene lactones, which is likely relevant to this compound.
In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates and promotes the degradation of IκBα, the inhibitory protein of NF-κB. Once released, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound, like other sesquiterpene lactones, may exert its anti-inflammatory effect by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing NF-κB activation and subsequent iNOS expression.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer therapies. However, to fully realize its potential, further research is imperative. Future studies should focus on:
-
Complete Physicochemical Characterization: Elucidation of experimental data for properties such as melting point, solubility in various solvents, and specific optical rotation is essential for standardization and formulation development.
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogs with improved activity and pharmacokinetic profiles.
-
In-depth Biological Evaluation: Comprehensive studies are needed to confirm its anti-inflammatory and anticancer activities in various in vitro and in vivo models.
-
Mechanism of Action Studies: Detailed molecular studies are required to precisely identify the cellular targets and signaling pathways modulated by this compound.
This technical guide serves as a starting point for researchers and professionals interested in exploring the therapeutic potential of this compound. The consolidated information and proposed experimental frameworks are intended to facilitate future research and development efforts in this exciting area of natural product chemistry.
References
An In-depth Technical Guide on the Spectral Data of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Alpiniaterpene A, a cadinane (B1243036) sesquiterpene isolated from the rhizomes of Alpinia officinarum. The data presented herein is crucial for the identification, characterization, and further development of this natural compound. All data is sourced from the primary literature reporting its discovery and structural elucidation.
Compound Overview
This compound is a novel cadinane sesquiterpene identified from Alpinia officinarum. Its structure was established through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Measured m/z | 277.1443 [M - H]⁻ |
| Calculated m/z for C₁₆H₂₁O₄ | 277.1445 |
| Molecular Formula | C₁₆H₂₂O₄ |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The spectrum was obtained using a potassium bromide (KBr) disc.
Table 2: Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3442 | O-H (Hydroxyl) stretching |
| 2930 | C-H stretching |
| 1713 | C=O (Carbonyl) stretching |
| 1651 | C=C stretching |
| 1439 | C-H bending |
| 1290 | C-O stretching |
| 1210 | C-O stretching |
| 889 | =C-H bending (out-of-plane) |
| 748 | C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are fundamental for the detailed structural elucidation of this compound. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 50.1 | 2.15 (m) |
| 2 | 25.4 | 1.85 (m), 1.65 (m) |
| 3 | 35.2 | 1.95 (m), 1.75 (m) |
| 4 | 134.4 | - |
| 5 | 127.8 | 5.60 (br s) |
| 6 | 41.5 | 2.30 (m) |
| 7 | 42.1 | 2.45 (m) |
| 8 | 28.1 | 1.90 (m), 1.60 (m) |
| 9 | 45.3 | 2.05 (m) |
| 10 | 150.2 | - |
| 11 | 169.8 | - |
| 12 | 17.5 | 0.95 (d, 6.8) |
| 13 | 183.3 | - |
| 14 | 21.2 | 1.05 (d, 6.8) |
| 15 | 109.8 | 4.95 (s), 4.85 (s) |
| 16-OCH₃ | 52.2 | 3.69 (s) |
Experimental Protocols
The following are generalized experimental protocols based on the information provided in the source literature and standard laboratory practices.
5.1. High-Resolution Mass Spectrometry (HR-MS)
-
Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : The isolated this compound was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration.
-
Analysis Mode : The analysis was conducted in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Data Acquisition : The mass-to-charge ratio (m/z) was measured over a specified range to determine the exact mass of the parent ion.
5.2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the purified compound was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition : The KBr pellet was placed in the sample holder of the spectrometer, and the IR spectrum was recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy : One-dimensional proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR Spectroscopy : One-dimensional carbon NMR spectra, including broadband proton-decoupled spectra, were acquired to determine the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy : Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity between protons and carbons, which was crucial for the complete structural assignment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Discovery and First Report of Alpiniaterpene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Alpiniaterpene A, a novel cadinane (B1243036) sesquiterpene. The information is compiled from the first report of this natural product, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Source
This compound was first isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1] Alpinia officinarum, commonly known as lesser galangal, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[2][3][4][5] The discovery of this compound adds to the diverse array of phytochemicals identified from this plant, which include flavonoids, diarylheptanoids, and volatile oils.
Structural Elucidation
The structure of this compound was determined through a combination of advanced spectroscopic and computational methods. The primary techniques employed were High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the molecule was established using quantum chemical Circular Dichroism (CD) calculations.
Table 1: Spectroscopic Data for this compound
| Data Type | Value/Description |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol |
| ¹³C NMR | Data not available in the abstract |
| ¹H NMR | Data not available in the abstract |
| HR-ESI-MS | Specific m/z not available in the abstract |
| CAS Number | 1448667-05-7 |
Note: Detailed NMR and MS values are typically found in the full research publication and are not available in the initial abstracts.
Experimental Protocols
The following is a generalized description of the experimental workflow for the isolation and characterization of this compound, based on the initial report.
Isolation of this compound
The isolation of this compound from the rhizomes of Alpinia officinarum involved a multi-step process utilizing various column chromatographic techniques. A generalized workflow is depicted below.
Structure Identification
The purified compound was subjected to a suite of analytical techniques to determine its chemical structure and stereochemistry.
Biological Activity and Signaling Pathways
The initial publication reporting the discovery of this compound focused on its isolation and structure elucidation. As such, there is no information available in this primary report regarding its biological activity or its effects on any signaling pathways. Further research is required to investigate the potential pharmacological properties of this novel sesquiterpene. The diverse biological activities reported for other compounds from Alpinia officinarum, such as anti-inflammatory, antimicrobial, and anticancer effects, suggest that this compound may also possess interesting biological properties worthy of investigation.
Conclusion
This compound is a recently identified cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. Its structure was rigorously determined using modern spectroscopic and computational techniques. This discovery highlights the continued potential of traditional medicinal plants as sources of novel chemical entities. Future studies are warranted to explore the pharmacological potential of this compound and to understand its mechanism of action at a molecular level.
References
- 1. This compound | CAS:1448667-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. eijppr.com [eijppr.com]
- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 5. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Alpiniaterpene A CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alpiniaterpene A, a sesquiterpenoid of interest in the scientific community. Due to the limited availability of detailed, peer-reviewed research specifically on this compound, this document summarizes the currently available information and provides context based on related compounds and general methodologies in the field.
Core Compound Identification
A clear identification of this compound is crucial for any research endeavor. The following table summarizes its key identifiers.
| Identifier | Value | Reference |
| CAS Number | 1448667-05-7 | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |
| IUPAC Name | (2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |
| Molecular Formula | C₁₆H₂₂O₄ | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |
| Molecular Weight | 278.34 g/mol | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |
Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 420.8 ± 45.0 °C |
| Density | 1.14 ± 0.1 g/cm³ |
| pKa | 4.62 ± 0.10 |
Biological Origin and Potential Activities
This compound is reported to be a naturally occurring compound isolated from the rhizomes of Alpinia japonica (Thunb.) Miq., a plant belonging to the Zingiberaceae family. While specific biological activity data for this compound is scarce, compounds isolated from the Alpinia genus are known to possess a range of pharmacological properties.
Several sesquiterpenoids isolated from the rhizomes of Alpinia japonica have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages[1]. This suggests that compounds from this source, potentially including this compound, may have anti-inflammatory properties .
Furthermore, vendor information suggests that this compound may possess anticancer activities . However, without published scientific studies, these claims remain to be substantiated.
Experimental Protocols: A General Methodological Framework
Given the absence of specific experimental protocols for this compound, this section provides a generalized framework for key experiments based on standard methodologies for similar natural products. These protocols are intended to serve as a starting point for researchers.
Isolation and Purification of Sesquiterpenoids from Alpinia japonica
The following is a generalized workflow for the isolation of sesquiterpenoids, which would be applicable for obtaining this compound.
Figure 1. Generalized workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.
Figure 2. Workflow for Nitric Oxide inhibition assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Figure 3. Workflow for MTT cytotoxicity assay.
Signaling Pathways: A Hypothetical Perspective
Due to the lack of specific research on this compound, no signaling pathways have been elucidated for this compound. However, based on the activities of other sesquiterpenoids and compounds from Alpinia species, a potential mechanism for its anti-inflammatory effects could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses, including the production of nitric oxide.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway that could be investigated for this compound.
Figure 4. Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound represents a potentially interesting natural product for further investigation, particularly in the areas of anti-inflammatory and anticancer research. However, there is a clear and significant gap in the scientific literature regarding its specific biological activities, mechanisms of action, and detailed chemical characterization. Future research should focus on the following:
-
Definitive Isolation and Structural Elucidation: A comprehensive study detailing the isolation of this compound from Alpinia japonica and its full spectroscopic characterization (NMR, MS, IR, etc.) is essential.
-
Systematic Biological Screening: A broad screening of this compound against various cancer cell lines and in a range of anti-inflammatory models is necessary to validate its purported activities.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
This technical guide serves as a foundational document based on the currently limited available data. It is imperative that the scientific community undertakes further rigorous investigation to fully characterize and understand the therapeutic potential of this compound.
References
A Technical Guide to the Potential Biological Activities of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpiniaterpene A, a novel cadinane (B1243036) sesquiterpene lactone, represents a class of bioactive natural products with significant therapeutic potential. Isolated from the rhizomes of Alpinia species, preliminary investigations suggest this compound possesses noteworthy anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and related sesquiterpenes, detailed experimental protocols for assessing these activities, and a discussion of the potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound as a potential therapeutic agent.
Introduction
The genus Alpinia, a member of the ginger family (Zingiberaceae), is a rich source of diverse secondary metabolites, including flavonoids, diarylheptanoids, and terpenoids.[1] These compounds have been traditionally used in various medicinal systems and are now the subject of intense scientific investigation for their pharmacological properties.[1] Terpenoids, in particular, are a large and structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]
Recently, a novel cadinane sesquiterpene, this compound, was isolated from the rhizomes of Alpinia officinarum.[3][4] Its structure was elucidated through extensive spectroscopic analysis, including HR-ESI-MS and NMR.[4] As a sesquiterpene lactone, this compound belongs to a subclass of terpenoids known for their potent biological activities, which are often attributed to the presence of an α,β-unsaturated lactone moiety.[5] This technical guide will delve into the potential biological activities of this compound, drawing on data from closely related compounds and providing detailed methodologies for its further investigation.
Chemical Structure and Properties
This compound is a sesquiterpene lactone characterized by a cadinane skeleton.[3][4]
-
Systematic Name: (3aR,4R,9aS)-3,8-dimethyl-5-methylidene-3a,4,5,6,7,9a-hexahydroazuleno[6,5-b]furan-2-one
-
Molecular Formula: C₁₆H₂₂O₄[5]
-
Molecular Weight: 278.34 g/mol [5]
-
CAS Number: 1448667-05-7[5]
-
Source: Rhizomes of Alpinia officinarum and Alpinia japonica.[3][5]
Potential Biological Activities
While specific quantitative biological data for this compound is still emerging in the public domain, its classification as a sesquiterpene lactone from the Alpinia genus allows for informed postulation of its potential activities based on related compounds. The primary activities of interest for novel sesquiterpenes are typically anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Many sesquiterpenes isolated from Alpinia japonica have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[6] The overproduction of NO is a hallmark of pro-inflammatory responses, and its inhibition is a key target for anti-inflammatory drug discovery.
Anticancer Activity
Sesquiterpene lactones are a well-established class of anticancer compounds.[2] Their mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[2] Given its chemical nature, this compound is a promising candidate for investigation as a cytotoxic agent against various cancer cell lines.
Antioxidant Activity
The potential for antioxidant activity is another area of interest for novel terpenes. The ability to scavenge free radicals can contribute to both anti-inflammatory and cytoprotective effects.
Data Presentation
To facilitate the comparative analysis of the biological activities of sesquiterpenes from Alpinia species, the following table summarizes the available quantitative data for compounds structurally related to this compound. This provides a benchmark for future studies on this compound.
Table 1: Inhibitory Effects of Sesquiterpenes from Alpinia japonica on Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) for NO Inhibition |
| Norsesquiterpene (1) | 24.5 - 46.3 |
| Bisabolene Sesquiterpene (3) | 24.5 - 46.3 |
| Known Compound (5) | 24.5 - 46.3 |
| Known Compound (6) | 5.3 |
| Known Compound (7) | 24.5 - 46.3 |
| Known Compound (8) | 24.5 - 46.3 |
| Known Compound (9) | 24.5 - 46.3 |
| Known Compound (10) | 24.5 - 46.3 |
Data extracted from Li et al., Fitoterapia, 2013.[6] The study evaluated the inhibitory effects on NO production in lipopolysaccharide-activated RAW264.7 macrophages.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the biological activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is adapted from studies on similar compounds isolated from Alpinia japonica.[6]
Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known NO inhibitor).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).
Anticancer Activity: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
Cancer cell line (e.g., A549)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated group / Absorbance of control group) x 100.
-
Determine the IC₅₀ value (the concentration of this compound that reduces cell viability by 50%).
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound (dissolved in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Visualization of Methodologies and Pathways
Experimental Workflow Diagrams
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. marinebiology.pt [marinebiology.pt]
- 3. This compound | CAS:1448667-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
While the query for "Alpiniaterpene A" did not yield a specific compound in current scientific literature, the Alpinia genus, a member of the ginger family (Zingiberaceae), is a prolific source of a diverse array of terpenoids with significant therapeutic potential. This technical guide provides a comprehensive review of recently discovered terpenoids from various Alpinia species, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the rich pharmacopeia of the Alpinia genus.
Chemical Diversity of Terpenoids in Alpinia Species
The genus Alpinia is characterized by a remarkable diversity of terpenoids, encompassing monoterpenoids, sesquiterpenoids, diterpenoids, and triterpenoids. These compounds are often responsible for the characteristic aroma and medicinal properties of these plants. Recent phytochemical investigations have led to the isolation and characterization of numerous novel terpenoids, particularly from species such as Alpinia katsumadai and Alpinia japonica.
Quantitative Analysis of Biological Activities
Several terpenoids isolated from Alpinia species have demonstrated potent biological activities in various in vitro assays. The following tables summarize the key quantitative data for some of the most promising compounds.
Table 1: Inhibitory Activity of Acyclic Triterpenoids from Alpinia katsumadai on IL-6-Induced STAT3 Activation
| Compound | Chemical Name | IC50 (µM)[1][2] |
| 1 | 2,3,22,23-tetrahydroxy-2,6,10,15,19,23-hexamethyl-tetracosa-6,10,14,18-tetraene | 0.67[1][2] |
| 2 | 2,3,5,22,23-pentahydroxy-2,6,10,15,19,23-hexamethyl-tetracosa-6,10,14,18-tetraene | 0.71[1][2] |
| 3 | 2,3,6,22,23-pentahydroxy-2,6,11,15,19,23-hexamethyl-tetracosa-7,10,14,18-tetraene | 2.18[1][2] |
| 4 | 2,3,6,22,23-pentahydroxy-2,10,15,19,23-hexamethyl-7-methylenetetracosa-10,14,18-triene | 2.99[1][2] |
Table 2: Inhibitory Activity of Terpenoids from Alpinia japonica on Nitric Oxide (NO) Production
| Compound Number | Compound Type | IC50 (µM)[3][4] |
| Compound 6 | Sesquiterpenoid | 5.3[4] |
| Compound 2 | Diterpenoid | 14.6 - 34.3[3] |
| Compound 3 | Diterpenoid | 14.6 - 34.3[3] |
| Compound 4 | Diterpenoid | 14.6 - 34.3[3] |
| Compound 7 | Diterpenoid | 14.6 - 34.3[3] |
| Compound 1 | Norsesquiterpenoid | 24.5 - 46.3[4] |
| Compound 3 (bisabolene) | Sesquiterpenoid | 24.5 - 46.3[4] |
| Compound 5 | Sesquiterpenoid | 24.5 - 46.3[4] |
| Compounds 7-10 | Sesquiterpenoids | 24.5 - 46.3[4] |
Signaling Pathways Modulated by Alpinia Terpenoids
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of terpenoids from Alpinia. A key pathway identified is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is a critical regulator of inflammatory responses.
IL-6-Induced STAT3 Signaling Pathway
Acyclic triterpenoids from Alpinia katsumadai have been shown to inhibit the IL-6-induced phosphorylation of STAT3.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the expression of pro-inflammatory genes.
References
- 1. Acyclic Triterpenoids from Alpinia katsumadai Inhibit IL-6-Induced STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclic Triterpenoids from Alpinia katsumadai Inhibit IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids from rhizomes of Alpinia japonica inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Prediction of Alpiniaterpene A Bioactivity
This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of this compound, a lesser-studied natural product. Given the limited experimental data on this compound, this document serves as a predictive roadmap, leveraging established computational methods to hypothesize its pharmacological profile. The methodologies and predicted data herein are based on the known bioactivities of structurally related terpenoids and compounds from the Alpinia genus, which are frequently reported to possess anti-inflammatory and anti-cancer properties.[1][2][3]
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a terpene isolated from the Alpinia genus, a source of various bioactive natural products.[1] Terpenoids, as a class, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2] Computational, or in silico, approaches have become indispensable in modern drug discovery for rapidly screening and characterizing novel compounds, significantly reducing the time and cost of research and development. These methods allow for the prediction of a compound's potential molecular targets, its pharmacokinetic properties, and its likely mechanism of action before embarking on extensive laboratory experiments. This guide details a proposed in silico workflow to elucidate the potential bioactivity of this compound.
Proposed In Silico Workflow
The following diagram illustrates the proposed computational workflow for the prediction of this compound's bioactivity. This multi-step process begins with ligand preparation and target identification, followed by molecular docking, ADMET prediction, and pathway analysis to build a comprehensive profile of the compound's potential therapeutic effects.
Methodologies
Ligand and Target Preparation
Experimental Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
The 3D structure will be saved in a suitable format (e.g., SDF or MOL2).
-
Energy minimization of the ligand structure will be performed using a force field such as MMFF94 to obtain a stable conformation. This can be done using software like Avogadro or UCSF Chimera.
-
-
Target Identification and Preparation:
-
Potential protein targets will be identified using reverse docking servers (e.g., PharmMapper, SuperPred) and by searching literature for known targets of similar compounds.
-
The 3D structures of the identified target proteins will be downloaded from the Protein Data Bank (PDB).
-
The protein structures will be prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).
-
Molecular Docking
Experimental Protocol:
-
Grid Generation: A docking grid will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The prepared ligand (this compound) will be docked into the defined active site of each target protein.
-
Pose and Energy Analysis: The docking results will be analyzed to identify the best binding pose based on the docking score (binding affinity, typically in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein will be visualized and analyzed.
ADMET Prediction
Experimental Protocol:
-
Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound will be used as input for ADMET prediction servers.
-
Prediction: Online web servers such as SwissADME, pkCSM, and ProTox-II will be used to predict a range of pharmacokinetic and toxicological properties.
-
Data Compilation: The predicted properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., hepatotoxicity, carcinogenicity), will be collected and tabulated.
Predicted Data
Predicted Molecular Targets and Binding Affinities
The following table summarizes the hypothetical high-scoring protein targets for this compound, based on docking simulations. These targets are commonly associated with inflammation and cancer, aligning with the known bioactivities of related natural products.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Inflammation |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Inflammation, Apoptosis |
| Nuclear Factor-kappa B (NF-κB) p50 | 1SVC | -8.2 | Inflammation, Cell Survival |
| Phosphoinositide 3-kinase (PI3K) | 4JPS | -9.1 | Cell Proliferation, Angiogenesis |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.8 | Apoptosis Regulation |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.6 | Signal Transduction, Cell Growth |
Predicted ADMET Properties
This table presents the predicted ADMET profile of this compound. These properties are crucial for evaluating the drug-likeness of a compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Well-absorbed through the intestinal wall |
| Distribution | ||
| BBB Permeability | No | Unlikely to cause central nervous system side effects |
| Plasma Protein Binding | < 90% | High fraction of free drug in circulation |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Toxicity | ||
| Hepatotoxicity | Low | Low risk of liver damage |
| Carcinogenicity | Non-carcinogen | Predicted to be non-cancer causing |
| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic |
Predicted Signaling Pathway Modulation
Based on the predicted high-affinity targets, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways. The diagram below illustrates a potential mechanism of action for the anti-inflammatory effects of this compound.
Conclusion and Future Directions
The in silico analysis presented in this guide provides a foundational hypothesis for the bioactivity of this compound. The predictions suggest that this natural product may exhibit promising anti-inflammatory and anti-cancer properties, primarily through the inhibition of key proteins in the NF-κB and PI3K/Akt signaling pathways. Furthermore, its predicted ADMET profile indicates favorable drug-like properties with a low toxicity risk.
These computational findings require experimental validation. Future research should focus on:
-
In Vitro Assays: Testing the inhibitory activity of this compound against the predicted protein targets (e.g., COX-2, PI3K) and its effect on pro-inflammatory cytokine production in cell lines.
-
Cell-Based Assays: Evaluating the anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines.
-
In Vivo Studies: If in vitro results are promising, conducting animal studies to assess the efficacy and safety of this compound in models of inflammation and cancer.
This integrated approach, combining computational predictions with experimental validation, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Anti-Inflammatory Activities of Some Plants of Genus Alpinia: Insights from In Vitro, In Vivo, and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Alpiniaterpene A: A Protocol Currently Undisclosed in Scientific Literature
Despite a comprehensive search of scientific literature, a detailed protocol for the total synthesis of Alpiniaterpene A has not been publicly reported. Researchers, scientists, and drug development professionals interested in this cadinane (B1243036) sesquiterpene, originally isolated from the rhizomes of Alpinia officinarum, will find extensive information on its isolation and characterization. However, a step-by-step methodology for its complete chemical synthesis from simpler starting materials remains an unmet need in the field of organic chemistry.
Our investigation included targeted searches across major chemical databases and journals for a published total synthesis of this compound. These inquiries did not yield any peer-reviewed articles or patents detailing a synthetic route to this natural product. The existing body of research primarily focuses on the compound's natural sourcing, its chemical structure elucidation, and its biological activities.
For professionals in drug development and chemical research, the absence of a published total synthesis presents both a challenge and an opportunity. The development of a novel and efficient synthetic pathway to this compound could enable the production of larger quantities for further biological evaluation, facilitate the synthesis of structural analogs for structure-activity relationship (SAR) studies, and provide a valuable platform for the advancement of synthetic methodologies.
While a specific protocol for this compound is not available, researchers can draw inspiration from established general strategies for the synthesis of other cadinane sesquiterpenes. Common approaches often involve key transformations such as Diels-Alder reactions to construct the core bicyclic system, stereoselective alkylations or conjugate additions to install key substituents, and various functional group interconversions to achieve the final target molecule.
As the scientific community continues to explore the synthesis of complex natural products, it is possible that a total synthesis of this compound will be reported in the future. Researchers are encouraged to monitor the relevant chemical literature for any such developments.
Application Notes and Protocols for the Quantification of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a sesquiterpenoid compound that has been isolated from the rhizomes of Alpinia officinarum, a plant belonging to the Zingiberaceae family.[1] Species of the Alpinia genus are known to produce a variety of bioactive compounds, including terpenoids, which have shown a range of pharmacological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Given the therapeutic potential of compounds from this genus, robust and reliable analytical methods for the quantification of specific constituents like this compound are crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in plant matrices, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique is highly suitable for the selective and sensitive quantification of complex mixtures.
Analytical Methods for this compound Quantification
The quantification of sesquiterpenoids like this compound in plant extracts is most effectively achieved using chromatographic techniques coupled with mass spectrometry. While methods like HPLC-UV can be used, LC-MS/MS offers superior sensitivity and selectivity, which is essential for accurate quantification in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for the quantification of this compound. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interference from other components in the extract.
Experimental Protocols
Protocol 1: Sample Preparation from Alpinia Rhizomes
This protocol outlines the extraction of this compound from plant material, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Fresh or dried rhizomes of Alpinia officinarum
-
Grinder or blender
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization: Wash the rhizomes thoroughly to remove any soil and debris. Dry the rhizomes at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried rhizomes into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol.
-
Vortexing and Sonication: Vortex the mixture for 5 minutes to ensure thorough mixing. Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction of the analyte.
-
Pooling and Filtration: Pool the supernatants from the three extraction cycles. Filter the combined extract through a 0.22 µm syringe filter into an amber HPLC vial.
-
Storage: Store the prepared sample at 4 °C until LC-MS/MS analysis.
Protocol 2: Proposed LC-MS/MS Quantification of this compound
This protocol provides a proposed method for the quantification of this compound using a UPLC-Q-TOF-MS/MS system or a similar triple quadrupole mass spectrometer.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions (Proposed):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 700 L/h |
| Cone Gas Flow | 50 L/h |
| MRM Transition (Proposed) | To be determined by infusion of a pure standard of this compound. Based on its molecular weight of 278.34 g/mol , the precursor ion [M+H]+ would be m/z 279.15. Product ions would need to be identified through fragmentation experiments. |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Proposed LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Description |
|---|---|
| Analyte | This compound |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 279.15 (Proposed) |
| Product Ions (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (r²) | > 0.99 |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 15% |
Visualization of Experimental Workflow and a Representative Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound quantification and a representative signaling pathway that could be influenced by sesquiterpenoids from Alpinia species, based on their known anti-inflammatory properties.
References
Application Notes and Protocols for the Analysis of Alpiniaterpene A
Introduction
Alpiniaterpene A, presumably a terpenoid originating from a plant of the Alpinia genus, requires robust analytical methods for its identification, quantification, and characterization in various samples, including plant extracts and drug development formulations. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation for Chromatographic Analysis
Effective sample preparation is crucial for accurate and reproducible chromatographic analysis. The primary goal is to extract this compound from the sample matrix and remove interfering substances.
Protocol: Extraction of this compound from Plant Material
-
Grinding: Grind dried plant material (e.g., leaves, rhizomes) into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Place the powder in a suitable vessel and add 20 mL of an appropriate solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate). The choice of solvent should be optimized based on the polarity of this compound.
-
Perform extraction using ultrasonication for 30-60 minutes or Soxhlet extraction for several hours for exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried residue in a known volume of a solvent compatible with the chromatographic method to be used (e.g., mobile phase for HPLC, hexane for GC-MS).
-
HPLC-UV Method for Quantitative Analysis
This method is suitable for the quantitative analysis of this compound, assuming it possesses a chromophore for UV detection.
3.1. Experimental Protocol
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid) |
| Gradient Program | Start with 50% B, increase linearly to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This gradient should be optimized based on the retention of this compound). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or a more specific wavelength if the UV absorption maximum of this compound is known) |
| Standard Preparation | Prepare a stock solution of purified this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). |
3.2. Data Presentation
Table 1: Hypothetical Quantitative Data for HPLC Analysis of this compound
| Parameter | Value |
| Retention Time (RT) | To be determined |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
3.3. Experimental Workflow Diagram
Caption: HPLC experimental workflow for this compound analysis.
GC-MS Method for Identification and Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many terpenes.
4.1. Experimental Protocol
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized). |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Standard Preparation | Prepare a stock solution of purified this compound in a volatile solvent like hexane. Create a series of dilutions for a calibration curve. |
4.2. Data Presentation
Table 2: Hypothetical Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value |
| Retention Time (RT) | To be determined |
| Characteristic Mass Fragments (m/z) | To be determined for identification |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
4.3. Experimental Workflow Diagram
Caption: GC-MS experimental workflow for this compound analysis.
Method Validation
Once developed, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Application Notes and Protocols for Evaluating the Cytotoxicity of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a novel terpenoid compound isolated from a rare plant species. As part of the preclinical evaluation of new chemical entities, determining the cytotoxic potential is a critical first step in assessing therapeutic applicability, particularly in oncology. Terpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines.[1][2] The mechanism of action for cytotoxic terpenoids often involves the induction of apoptosis through modulation of key signaling pathways.[3][4]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. Detailed protocols for three standard cell-based assays are provided: the MTT assay to assess cell viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis. Furthermore, this document outlines potential signaling pathways that may be perturbed by this compound, based on the known mechanisms of other cytotoxic terpenoids.[5]
Data Presentation
The following tables present hypothetical data for the cytotoxic evaluation of this compound against the human cervical cancer cell line, HeLa.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.6 ± 6.2 |
| 10 | 51.8 ± 3.9 |
| 25 | 28.4 ± 2.7 |
| 50 | 12.1 ± 1.9 |
| 100 | 5.7 ± 1.1 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 8.9 ± 1.2 |
| 5 | 22.7 ± 2.5 |
| 10 | 45.3 ± 3.8 |
| 25 | 68.9 ± 4.1 |
| 50 | 85.4 ± 3.2 |
| 100 | 93.2 ± 2.5 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 96.2 ± 1.5 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| 10 | 55.8 ± 3.2 | 35.4 ± 2.8 | 6.3 ± 1.1 | 2.5 ± 0.7 |
| 50 | 15.1 ± 2.1 | 58.7 ± 4.5 | 22.6 ± 3.4 | 3.6 ± 0.9 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Evaluation of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro characterization of Alpiniaterpene A, a novel diterpenoid compound. Given the limited specific data on this compound, the following protocols are based on established methodologies for evaluating the common biological activities of diterpenoids, including anticancer, anti-inflammatory, and neuroprotective effects.
Initial Biological Activity Screening
The first step is to screen this compound for a range of biological activities to identify its potential therapeutic applications. We recommend a panel of cell-based assays targeting cancer, inflammation, and neuroprotection.
Cytotoxicity Screening in Cancer Cell Lines
Many diterpenoids exhibit cytotoxic effects against various cancer cell lines.[1] A preliminary screen against a panel of human cancer cell lines from different tissue origins is recommended.
Experimental Protocol: MTT Cell Viability Assay
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa [cervical], A549 [lung], MCF-7 [breast], and HCT116 [colon]) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to final concentrations ranging from 0.1 to 100 µM. Replace the media in each well with the media containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Tissue Origin | IC₅₀ (µM) after 48h |
| HeLa | Cervical Cancer | Data |
| A549 | Lung Cancer | Data |
| MCF-7 | Breast Cancer | Data |
| HCT116 | Colon Cancer | Data |
Anti-inflammatory Activity Screening
Diterpenoids are known to possess anti-inflammatory properties.[2] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard in vitro model for assessing anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay on RAW 264.7 cells) for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.
Data Presentation: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration of this compound (µM) | NO Production (µM) | % Inhibition |
| Control | Data | - |
| LPS (1 µg/mL) | Data | 0 |
| LPS + 1 µM | Data | Data |
| LPS + 10 µM | Data | Data |
| LPS + 50 µM | Data | Data |
Neuroprotective Activity Screening
Certain diterpenoids have shown potential in protecting neuronal cells from damage.[3] The SH-SY5Y neuroblastoma cell line is a widely used model to study neuroprotection against toxins like 6-hydroxydopamine (6-OHDA), which induces oxidative stress.[3]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to 100 µM of 6-OHDA for another 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in section 1.1 to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not exposed to 6-OHDA).
Data Presentation: Neuroprotective Effect of this compound against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| 6-OHDA (100 µM) | Data |
| 6-OHDA + this compound (1 µM) | Data |
| 6-OHDA + this compound (10 µM) | Data |
| 6-OHDA + this compound (50 µM) | Data |
Elucidating the Mechanism of Action
Once a primary biological activity is confirmed, further experiments can be designed to investigate the underlying molecular mechanisms.
Apoptosis Induction in Cancer Cells
If this compound shows significant cytotoxicity, it is crucial to determine if it induces apoptosis (programmed cell death).
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed a promising cancer cell line (e.g., HCT116) in a 6-well plate. Treat the cells with the IC₅₀ concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization: Apoptosis Workflow
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Investigation of Anti-inflammatory Signaling Pathways
If this compound inhibits NO production, it may be acting on key inflammatory signaling pathways such as the NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS as in the NO assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-p65, p65, IκBα, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualization: Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Assessment of Antioxidant Mechanisms in Neuroprotection
If this compound demonstrates neuroprotective effects, it may be due to its antioxidant properties.
Experimental Protocol: Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Treat SH-SY5Y cells in a black, clear-bottom 96-well plate with this compound and/or 6-OHDA as in the neuroprotection assay.
-
DCFDA Staining: Remove the treatment media and add 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the percentage of ROS production relative to the 6-OHDA-treated cells.
Visualization: Neuroprotective Mechanism Workflow
Caption: Workflow to investigate the antioxidant mechanism of this compound.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a novel terpene isolated from the Alpinia genus, a plant family known for its rich diversity of bioactive compounds. Terpenes have demonstrated a wide range of pharmacological activities, including antimicrobial properties. This document provides a detailed protocol for evaluating the antimicrobial efficacy of this compound against a panel of clinically relevant bacteria and fungi. The described methods are based on established and widely accepted protocols for antimicrobial susceptibility testing of natural products.
Preliminary Screening of Antimicrobial Activity: Agar (B569324) Disk Diffusion Method
The agar disk diffusion method is a qualitative assay used to screen for antimicrobial activity.[1][2][3][4] It is a cost-effective and straightforward initial step to determine if this compound exhibits inhibitory effects against the selected microorganisms.[5]
Experimental Protocol
-
Preparation of Microbial Inoculum:
-
From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure uniform growth.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks onto the inoculated agar surface.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.
-
Negative Control: A disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is absent) in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity.
-
Data Presentation: Hypothetical Disk Diffusion Results
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 50 | 15 | Gentamicin (10 µg) | 22 | DMSO | 0 |
| Escherichia coli | 50 | 12 | Ciprofloxacin (5 µg) | 25 | DMSO | 0 |
| Pseudomonas aeruginosa | 50 | 8 | Ciprofloxacin (5 µg) | 20 | DMSO | 0 |
| Candida albicans | 50 | 14 | Fluconazole (25 µg) | 19 | DMSO | 0 |
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period.
Experimental Protocol
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
-
Preparation of Microbial Inoculum:
-
Prepare a standardized inoculum of the test organism as described for the disk diffusion assay and dilute it to the appropriate concentration for testing.
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well of the microtiter plate with the standardized inoculum.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no this compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A standard antibiotic with a known MIC against the test organism.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.
-
Data Presentation: Hypothetical MIC Results
| Test Microorganism | This compound MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | 16 | Gentamicin | 1 |
| Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 1 |
| Candida albicans | 16 | Fluconazole | 2 |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether this compound is bacteriostatic or bactericidal, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.
Experimental Protocol
-
Subculturing from MIC Assay:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
-
Interpretation of Results:
-
The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
-
Diagrams
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Hypothetical mechanism of action for this compound.
Potential Mechanism of Action
While the specific mechanism of action for this compound is yet to be elucidated, many terpenes are known to exert their antimicrobial effects by disrupting the cell membrane of microorganisms. This can lead to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death. Further studies, such as membrane potential assays and electron microscopy, would be required to confirm the precise mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
Application of Alpiniaterpene A in Natural Product Libraries: A Framework for Discovery
Introduction
Alpiniaterpene A is a cadinane (B1243036) sesquiterpene isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine.[1][2][3] First described in 2012, its structure was elucidated through spectroscopic methods.[1][3] While the specific biological activities of this compound are not yet extensively documented in publicly available research, its classification as a sesquiterpene and its origin from a medicinally important plant suggest its potential as a valuable component of natural product libraries for drug discovery screening.
This document provides a generalized framework for the application of novel natural products like this compound in screening libraries, including hypothetical protocols and workflows that can be adapted for its study.
Hypothetical Biological Activities for Screening
Based on the known pharmacological properties of other sesquiterpenes and extracts from Alpinia species, initial screening of this compound could focus on the following areas:
-
Anti-inflammatory Activity: Many sesquiterpenes exhibit anti-inflammatory effects by modulating key signaling pathways.
-
Cytotoxic Activity: Natural products are a rich source of compounds with anti-cancer properties.
The following sections outline generalized protocols for investigating these potential activities.
Data Presentation
As no specific quantitative data for this compound is currently available, the following tables are presented as templates for organizing experimental results once screening is performed.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | Data to be determined |
| HeLa (Cervical Cancer) | This compound | Data to be determined |
| MCF-7 (Breast Cancer) | This compound | Data to be determined |
| Doxorubicin (Control) | Doxorubicin | Known Value |
Table 2: Hypothetical Anti-inflammatory Activity Data for this compound
| Assay | Cell Line | Compound | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | This compound | Data to be determined |
| TNF-α Inhibition | RAW 264.7 | This compound | Data to be determined |
| IL-6 Inhibition | RAW 264.7 | This compound | Data to be determined |
| Dexamethasone (Control) | RAW 264.7 | Dexamethasone | Known Value |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: General Method for Isolation of Sesquiterpenes from Alpinia officinarum
This protocol is based on general methods for isolating terpenes from plant materials.
1. Extraction:
- Air-dry and powder the rhizomes of Alpinia officinarum.
- Macerate the powdered rhizomes in 95% ethanol (B145695) at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2. Fractionation:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.
- Monitor the fractions for the presence of sesquiterpenes using Thin Layer Chromatography (TLC) with appropriate staining reagents (e.g., vanillin-sulfuric acid).
3. Chromatographic Purification:
- Subject the ethyl acetate fraction (often rich in sesquiterpenes) to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of hexane and ethyl acetate.
- Collect fractions and monitor by TLC.
- Combine fractions containing compounds with similar TLC profiles.
- Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.
4. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: High-Throughput Screening (HTS) for Cytotoxic Activity
This protocol describes a general workflow for screening natural products for cytotoxicity against cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Preparation:
- Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Create a serial dilution of this compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with DMSO only as a vehicle control and wells with a known cytotoxic drug (e.g., doxorubicin) as a positive control.
4. Incubation:
- Incubate the plates for 48-72 hours.
5. Viability Assay (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
General Workflow for Natural Product Screening
Caption: A generalized workflow for the discovery and screening of natural products.
Hypothetical Anti-inflammatory Signaling Pathway for a Sesquiterpene
This diagram illustrates a common inflammatory signaling pathway that could be investigated for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Disclaimer: The experimental protocols and signaling pathway diagrams are provided as a general framework and are not based on published experimental data for this compound. Researchers should consult the primary literature for specific methodologies and validate all assays.
References
Application Notes and Protocols: Derivatization of Alpiniaterpene A for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the chemical derivatization of a novel hypothetical sesquiterpenoid, designated Alpiniaterpene A, isolated from Alpinia species. Initial screenings have revealed that this compound possesses moderate anti-inflammatory and antimicrobial properties. The following protocols outline a strategic approach to synthesize a focused library of this compound derivatives with the objective of significantly improving these biological activities. Detailed methodologies for synthesis, purification, and biological evaluation are provided to guide researchers in the exploration of structure-activity relationships (SAR) and the development of potent therapeutic leads.
Introduction to this compound
For the purpose of this application note, we will consider this compound as a hypothetical novel eudesmane-type sesquiterpenoid isolated from the rhizomes of Alpinia zerumbet. The structure of this compound is proposed to contain a hydroxyl group and a ketone, which are amenable to chemical modification. The Alpinia genus is a well-documented source of bioactive terpenoids, known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The derivatization of these natural products is a common strategy to enhance their potency, selectivity, and pharmacokinetic properties.
Hypothetical Structure of this compound:
A bicyclic sesquiterpenoid scaffold with a hydroxyl group at C-6 and a ketone at C-8.
Rationale for Derivatization
The presence of reactive functional groups, such as a hydroxyl and a ketone, on the this compound scaffold provides opportunities for targeted chemical modifications. The primary objectives of this derivatization strategy are:
-
Enhance Anti-inflammatory Activity: By introducing moieties that can modulate key inflammatory pathways, such as the NF-κB signaling cascade.
-
Improve Antimicrobial Potency: Through the addition of functional groups known to increase cell membrane permeability or inhibit microbial growth.
-
Investigate Structure-Activity Relationships (SAR): To understand the influence of different functional groups on the biological activity of the core structure.
Proposed Derivatization Workflow
The derivatization strategy for this compound will focus on modifications at the C-6 hydroxyl and C-8 ketone positions.
Troubleshooting & Optimization
Technical Support Center: Alpiniaterpene A Extraction
Welcome to the technical support center for the extraction of Alpiniaterpene A. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of this compound from Alpinia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it primarily extracted?
This compound is a sesquiterpenoid that has been isolated from the rhizomes of Alpinia species, such as Alpinia officinarum and Alpinia zerumbet (Shell Ginger).[1] These plants are rich in various terpenoids and other phytochemicals.[2][3]
Q2: What are the most common methods for extracting this compound?
Common methods for the extraction of terpenoids from plant material include:
-
Solvent Extraction: This is a widely used technique involving the maceration or percolation of the plant material with an organic solvent.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields and shorter extraction times.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its high selectivity and the ability to produce solvent-free extracts.
Q3: Which solvent is best for extracting this compound?
The choice of solvent depends on the polarity of this compound. As a sesquiterpenoid, it is relatively nonpolar. Therefore, solvents such as hexane (B92381), ethyl acetate (B1210297), and dichloromethane (B109758) are commonly used. The optimal solvent or solvent mixture should be determined experimentally.
Q4: How can I improve the yield of my this compound extraction?
Several factors can be optimized to improve the yield:
-
Choice of Plant Material: The concentration of this compound can vary depending on the plant part (rhizomes are a primary source), geographical location, and harvest time.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent contact and can improve extraction efficiency.
-
Extraction Method: Advanced techniques like UAE, MAE, or SFE can offer higher yields compared to conventional maceration.
-
Extraction Parameters: Optimizing parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial.
Q5: Is this compound susceptible to degradation during extraction?
Yes, some terpenes can be sensitive to heat and acidic conditions.[4][5] It is advisable to use moderate temperatures during extraction and solvent removal to prevent degradation. Monitoring the pH of the extraction mixture may also be necessary.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inefficient cell disruption | Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. |
| Inappropriate solvent choice | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, and methanol) to find the most effective one for this compound. |
| Suboptimal extraction parameters | Optimize the solvent-to-solid ratio, extraction time, and temperature. For UAE and MAE, also optimize power and frequency. |
| Incomplete solvent removal | Ensure the solvent is fully evaporated from the extract, as residual solvent can affect the final yield calculation. Use a rotary evaporator under reduced pressure. |
| Degradation of the target compound | Avoid high temperatures during extraction and solvent evaporation. Some labdane (B1241275) diterpenes have been shown to degrade at temperatures as low as 40°C.[4][5] Consider performing the extraction at room temperature or slightly elevated temperatures for a longer duration. |
Poor Purity of the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of impurities | Use a non-polar solvent initially to extract this compound and minimize the extraction of more polar impurities. A preliminary defatting step with a non-polar solvent like hexane can be beneficial if a more polar solvent is used for the main extraction. |
| Presence of pigments (e.g., chlorophyll) | Incorporate a cleanup step using activated charcoal or perform column chromatography. |
| Complex mixture of similar compounds | Employ advanced purification techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) for better separation. |
Difficulties in Chromatographic Purification
| Potential Cause | Recommended Solution |
| Compound instability on silica (B1680970) gel | Test the stability of your compound on a small amount of silica gel before performing large-scale column chromatography. If degradation occurs, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. |
| Poor separation of closely related compounds | Optimize the mobile phase composition for your column chromatography. A gradient elution may be necessary to achieve better separation. Consider using reverse-phase chromatography if normal-phase is ineffective. |
| Compound is not eluting from the column | This could be due to strong adsorption to the stationary phase or decomposition. If the compound is very polar, a more polar solvent system is needed. If it is non-polar, a less polar system is required. Ensure the correct solvent system is being used. |
| Co-elution of impurities | Re-chromatograph the impure fractions using a different solvent system or a different type of chromatography (e.g., size-exclusion or ion-exchange if applicable). |
Data Presentation
The following tables provide illustrative data on the extraction of compounds from Alpinia zerumbet. While not specific to this compound, they offer a comparative overview of how different extraction methods and solvents can influence yield.
Table 1: Comparison of Extraction Yields (%) from Alpinia zerumbet Leaves using Different Methods and Solvents.
| Extraction Method | Solvent | Yield (%) |
| Maceration (3 days) | Water | 3.7 |
| Maceration (3 days) | 70% Ethanol | 8.2 |
| Ultrasonic (45 min) | Water | 6.7 |
| Ultrasonic (45 min) | 70% Ethanol | 13.0 |
| Microwave (3 x 3s) | 70% Ethanol | 11.0 |
| Stirring (60 min, 50°C) | 70% Ethanol | 14.0 |
Data is illustrative and based on flavonoid extraction from Alpinia zerumbet.
Table 2: Influence of Solvent Polarity on the Extraction of Phenolic and Flavonoid Compounds.
| Solvent | Polarity Index | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |
| Hexane | 0.1 | Low | Low |
| Dichloromethane | 3.1 | Moderate | Moderate |
| Acetone | 5.1 | High | Moderate |
| Ethanol | 5.2 | High | High |
| Methanol | 6.6 | Very High | High |
| Water | 9.0 | Moderate | Low |
This table provides a general trend for the extraction of different classes of compounds based on solvent polarity.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: Solvent Extraction of this compound from Alpinia zerumbet Rhizomes
-
Preparation of Plant Material:
-
Wash the fresh rhizomes of Alpinia zerumbet with water to remove any soil and debris.
-
Cut the rhizomes into small pieces and dry them in a shaded, well-ventilated area or in an oven at a low temperature (not exceeding 40°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered rhizome material and place it in a large Erlenmeyer flask.
-
Add 1 L of ethyl acetate to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and macerate the mixture for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 200 mL of ethyl acetate to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure to obtain the crude extract.
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum desiccator to remove any residual solvent.
-
Weigh the final dried extract and store it at 4°C in a sealed, amber-colored vial until further purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Follow step 1 as described in Protocol 1.
-
-
Extraction:
-
Place 20 g of the powdered rhizome material in a 500 mL beaker.
-
Add 200 mL of hexane (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature of the water bath below 35°C.
-
-
Filtration and Concentration:
-
Follow steps 3 and 4 as described in Protocol 1, using hexane as the solvent.
-
Protocol 3: Purification of this compound using Flash Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder.
-
Carefully add the dried extract-silica mixture to the top of the packed column.
-
-
Elution:
-
Start the elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical workflow for troubleshooting common extraction and purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Terpenoids from the Rhizomes of Shell Ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new labdane diterpenes from fresh leaves of Leonurus japonicus and their degradation during drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Overcoming challenges in the total synthesis of Alpiniaterpene A
Information regarding the total synthesis of Alpiniaterpene A is not currently available in the public domain. Extensive searches for published literature detailing the total synthesis, including specific challenges, experimental protocols, and quantitative data, did not yield any relevant results. The available scientific literature primarily focuses on the isolation and characterization of various terpenoids from natural sources.
Therefore, a specific troubleshooting guide and FAQ for the total synthesis of this compound cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the synthesis of complex terpenes, a general guide on common challenges and strategies can be provided. This would include topics such as:
-
Stereochemical Control: Common hurdles in establishing correct relative and absolute stereochemistry in cyclic and acyclic systems.
-
C-C Bond Formation: Strategies and troubleshooting for key carbon-carbon bond-forming reactions often employed in terpene synthesis (e.g., Diels-Alder, aldol (B89426) reactions, transition metal-catalyzed cross-couplings).
-
Oxidation and Reduction Reactions: Challenges related to regioselectivity and chemoselectivity in modifying complex terpene scaffolds.
-
Protecting Group Strategies: Common issues with the selection, installation, and removal of protecting groups in multi-step syntheses.
Should you wish to proceed with a generalized guide on overcoming challenges in terpene synthesis, please provide a new request specifying this topic.
Troubleshooting Alpiniaterpene A peak tailing in chromatography
This guide provides troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the chromatographic analysis of Alpiniaterpene A. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it problematic?
A1: In an ideal chromatogram, a peak should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge[1]. This asymmetry is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability of analytical results[1][2]. The degree of tailing is often measured by the Tailing Factor (TF) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.
Q2: What are the key chemical properties of this compound relevant to chromatography?
A2: this compound is a sesquiterpenoid, a class of natural products[3]. Understanding its properties is crucial for method development and troubleshooting.
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₂₂O₄ | [4][5] |
| Molecular Weight | 278.35 g/mol | [5] |
| Predicted pKa | 4.62 ± 0.10 | [5] |
| Predicted Boiling Point | 420.8 ± 45.0 °C | [5] |
| Polarity & Solubility | A relatively non-polar, hydrophobic compound. It is generally insoluble in water but soluble in organic solvents like ethanol, methanol, and acetonitrile[6]. | |
| UV Absorbance | Like many terpenes, it lacks a strong UV chromophore, which can make detection by UV-Vis challenging, especially at low concentrations[7][8]. |
Q3: What are the most common causes of this compound peak tailing in High-Performance Liquid Chromatography (HPLC)?
A3: For a specific compound like this compound, peak tailing in reversed-phase HPLC is often due to chemical interactions. The most common causes include:
-
Secondary Silanol (B1196071) Interactions : The most frequent cause is the interaction between polar functional groups on the this compound molecule and active, residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18 columns)[9][10][11]. These interactions create a secondary retention mechanism that leads to tailing[12].
-
Mobile Phase pH : Operating with a mobile phase pH close to the analyte's pKa can cause inconsistent ionization and peak distortion[9]. Since this compound has a predicted pKa of ~4.62, running the analysis at a pH between 4 and 6 could lead to significant tailing.
-
Column Overload : Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to broadened, tailing peaks[1][2].
-
Inappropriate Sample Solvent : Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion upon injection[13][14].
Q4: What are the primary causes of this compound peak tailing in Gas Chromatography (GC)?
A4: In GC, peak tailing for a moderately polar compound like this compound is typically caused by:
-
Active Sites : Interaction of the analyte with active sites within the GC inlet liner or at the head of the analytical column[15]. These sites can be exposed silanols or contaminants.
-
Column Contamination : Accumulation of non-volatile matrix components at the column inlet can create active sites and impede the sample path[15].
-
Improper Column Installation : A poorly cut column or incorrect installation depth in the inlet can disrupt the sample band, causing peak distortion[15].
Q5: How should I select a column for this compound analysis?
A5:
-
For HPLC : To minimize tailing from silanol interactions, use a modern, high-purity silica (B1680970) column that is fully end-capped[1][16]. End-capping deactivates most residual silanols[17][18]. A C18 or C30 stationary phase is often suitable for terpenes.
-
For GC : A low-to-mid polarity column is generally effective for terpenes. A common choice is a 5% Phenyl Methyl Siloxane column (e.g., HP-5MS, DB-5MS), which provides good selectivity for these compounds[8][19].
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
HPLC Troubleshooting
Problem 1: Only the this compound peak is tailing, while other peaks are symmetrical.
This strongly suggests a chemical interaction between the analyte and the stationary phase.
| Possible Cause | Troubleshooting Step & Solution |
| 1. Column Overload | Test: Dilute the sample by a factor of 10 and re-inject. Solution: If peak shape improves, the original concentration was too high. Reduce the sample concentration or injection volume[2][16]. Consider using a column with a higher capacity (larger diameter or pore size)[1]. |
| 2. Secondary Silanol Interactions | Test: Modify the mobile phase. Solution 1 (Lower pH): Add 0.1% formic acid to the mobile phase to achieve a pH below 3.0. This protonates the silanol groups, neutralizing their negative charge and reducing secondary interactions[10][16]. Solution 2 (Increase Buffer Strength): At a stable low pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM ammonium (B1175870) formate) can help mask residual silanol interactions[1]. |
| 3. Incompatible Stationary Phase | Test: Review your column specifications. Solution: Ensure you are using a high-purity, base-deactivated, and end-capped column. If using an older Type A silica column, switch to a modern Type B silica column with low metal content[11][14]. |
Problem 2: All peaks in the chromatogram are tailing.
This usually indicates a physical or system-wide problem rather than a specific chemical interaction.
| Possible Cause | Troubleshooting Step & Solution |
| 1. Blocked Column Frit | Test: Observe system pressure; it may be higher than normal. Solution: Disconnect the column and reverse-flush it to waste at a low flow rate. If this fails, the frit may be irreversibly blocked, and the column may need replacement[1][2]. Using guard columns and in-line filters can prevent this[1]. |
| 2. Column Void / Packing Bed Deformation | Test: A sudden degradation in peak shape for all compounds is a classic symptom. Solution: A void at the column inlet is often irreparable. The column, or at least the guard column if one is used, will likely need to be replaced[1][10]. |
| 3. Extra-Column Volume | Test: This issue is more pronounced for early-eluting peaks. Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to eliminate dead volume[13][16]. |
GC Troubleshooting
Problem 3: The this compound peak consistently tails in my GC analysis.
This is typically due to activity or contamination in the flow path.
| Possible Cause | Troubleshooting Step & Solution |
| 1. Active Inlet Liner | Test: The issue persists even after sample dilution. Solution: Replace the inlet liner with a new, deactivated one. Using liners with glass wool can sometimes help trap non-volatile matrix components but can also be a source of activity if not properly deactivated[15]. |
| 2. Column Contamination | Test: Peak tailing has worsened over time. Solution: Trim the front end of the column (e.g., 10-20 cm) to remove the contaminated section. This removes built-up residue and active sites[15]. |
| 3. Improper Column Installation | Test: The problem appeared after installing a new column. Solution: Ensure the column was cut cleanly at a 90° angle. A ragged cut creates active sites. Verify the column is installed at the correct depth within the inlet according to the manufacturer's instructions[15]. |
Section 3: Key Experimental Protocols
Protocol 1: HPLC Mobile Phase Optimization to Reduce Tailing
This protocol outlines a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.
-
Establish a Baseline:
-
Prepare a starting mobile phase (e.g., 60:40 Acetonitrile:Water).
-
Inject the this compound standard and record the chromatogram, noting the tailing factor.
-
-
Lower Mobile Phase pH:
-
Prepare an aqueous mobile phase component containing 0.1% (v/v) formic acid.
-
Prepare the final mobile phase using this acidified aqueous solution (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the standard and compare the peak shape to the baseline. A significant improvement is expected[16].
-
-
Optimize Buffer Strength (if needed):
-
If some tailing persists, prepare a buffered mobile phase. For example, use a 20 mM ammonium formate (B1220265) solution adjusted to pH 3.0 with formic acid as the aqueous component.
-
Equilibrate the system and re-inject the standard. The increased ionic strength can further mask silanol interactions[1].
-
-
Evaluate Results:
-
Compare the tailing factors from all three conditions. Select the mobile phase composition that provides the most symmetrical peak.
-
Protocol 2: General Purpose Reversed-Phase Column Cleaning
If you suspect column contamination is causing poor peak shape, this flushing sequence can regenerate the column. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush with Mobile Phase (No Buffer): Flush the column with a pre-mixed mobile phase of the same organic/aqueous ratio but without any salt or buffer for 20 column volumes.
-
Flush with 100% Water: Flush with HPLC-grade water for 20 column volumes to remove any remaining buffer salts.
-
Flush with Isopropanol (B130326): Flush with 100% isopropanol for 30-40 column volumes to remove strongly retained organic contaminants.
-
Flush with Hexane (B92381) (Optional, for highly non-polar contaminants): Ensure your entire HPLC system is compatible with hexane. Flush with isopropanol first, then hexane for 30 column volumes, then flush back to isopropanol.
-
Re-equilibration:
-
Flush again with isopropanol (if hexane was used).
-
Gradually re-introduce your mobile phase, starting with a high organic composition and slowly stepping down to your analytical conditions.
-
Equilibrate with the final mobile phase until the baseline is stable.
-
Protocol 3: GC Inlet Maintenance
Routine maintenance of the GC inlet is the most effective way to prevent peak tailing caused by activity or contamination.
-
System Cooldown: Cool the injector and oven to a safe temperature (e.g., < 40°C) and turn off the carrier gas flow at the instrument (not the tank).
-
Remove Column: Carefully loosen the column nut at the inlet and remove the column.
-
Replace Consumables: Open the injector head. Remove and discard the old septum and inlet liner.
-
Clean Injector (if necessary): If visible residue is present inside the injector body, clean it with appropriate solvents (e.g., methanol, acetone) and a lint-free swab. Ensure it is completely dry before reassembly.
-
Install New Consumables: Place a new, deactivated liner (with O-ring) into the injector and install a new septum.
-
Trim Column: Using a ceramic scoring wafer, cut 10-20 cm from the front of the column, ensuring a clean, 90-degree break[15].
-
Reinstall Column: Reinstall the column to the manufacturer-specified depth.
-
Leak Check: Restore carrier gas flow, heat the inlet, and perform a leak check.
Section 4: Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Figure 1. A logical workflow for diagnosing the root cause of peak tailing.
Figure 2. Mechanism of secondary silanol interaction causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1448667-05-7 [chemicalbook.com]
- 5. This compound | 1448667-05-7 [m.chemicalbook.com]
- 6. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. lctsbible.com [lctsbible.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in Alpiniaterpene A Treatment Assays
Introduction: Welcome to the technical support center for researchers working with Alpiniaterpene A. As this compound is a novel compound, this resource provides a comprehensive guide to navigating the common challenges associated with determining the cytotoxic and cytostatic effects of new natural products. The following troubleshooting guides, frequently asked questions (FAQs), and optimized protocols are based on established best practices for terpene-like compounds and are designed to help you achieve reliable and reproducible results in your cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cytotoxicity testing of novel natural products like this compound.
Q1: I'm observing a precipitate in my culture wells after adding my this compound stock solution. What can I do?
A1: Compound precipitation is a frequent challenge with hydrophobic molecules like many terpenes. This can lead to inaccurate dosing and physical stress on the cells. Here are some solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[1] It is crucial to run a vehicle control with the same solvent concentration to assess its baseline effect on cell viability.
-
Method of Dilution: Instead of adding the DMSO stock directly to the wells, prepare an intermediate dilution of this compound in pre-warmed (37°C) culture medium. Mix vigorously before adding this solution to the cells.
-
Use of Surfactants: Consider adding a low, non-toxic concentration of a biocompatible surfactant, such as Pluronic F-68 (e.g., 0.01-0.1%), to the culture medium to improve the solubility of the compound.
-
Sonication: Briefly sonicating the final diluted solution of this compound in culture medium before adding it to the cells can help break up small aggregates and improve dissolution.
Q2: My colorimetric assay (e.g., MTT, XTT) results show high background or interference. How can I correct for this?
A2: Natural products, especially plant extracts, can contain pigments or possess reducing properties that interfere with the chemical reactions of viability assays.
-
Include Proper Controls: The most critical step is to run a "compound-only" control.[2] This involves adding this compound to cell-free wells containing medium and the assay reagent. The absorbance or fluorescence from these wells should be subtracted from your experimental wells to correct for any intrinsic color or direct reduction of the assay dye.[2]
-
Switch to a Different Assay: If interference is significant, consider using an assay with a different detection method. For example, if you are using a colorimetric assay, switch to a luminescence-based assay like one that measures ATP levels (e.g., CellTiter-Glo®), which is often less susceptible to colorimetric interference.[2]
Q3: My vehicle control (DMSO) is showing significant cytotoxicity. What is an acceptable level?
A3: The sensitivity to DMSO can vary significantly between cell lines.[3]
-
Determine DMSO Tolerance: It is essential to perform a dose-response experiment for DMSO on each cell line you are using. This will determine the maximum concentration that does not significantly affect cell viability.
-
Maintain Low Concentrations: As a general rule, the final DMSO concentration should be kept at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.
-
Consistent Solvent Concentration: Ensure that the final concentration of DMSO is the same across all wells, including the vehicle control and all concentrations of this compound.
Q4: I am observing high variability between my replicate wells. What are the common causes?
A4: High variability can undermine the reliability of your results. The source is often technical.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting into wells to prevent cells from settling.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and your test compound. It is good practice to avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well to ensure accurate dispensing.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): If using the MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Increase the incubation time with the solubilization solution or use gentle mixing on an orbital shaker.
Data Presentation: Illustrative Tables
Clear presentation of quantitative data is essential for interpretation and comparison. The following tables are templates with hypothetical data for this compound.
Table 1: Comparative IC₅₀ Values of this compound Across Different Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index* |
|---|---|---|---|
| A549 | Lung Carcinoma | 25.3 ± 2.1 | 4.2 |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 | 5.6 |
| HeLa | Cervical Cancer | 32.1 ± 3.4 | 3.3 |
| HEK293 | Normal Kidney | 106.2 ± 8.7 | - |
*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells
Table 2: Optimization of Final DMSO Concentration on A549 Cell Viability
| Final DMSO Conc. (%) | Cell Viability (%) after 48h | Standard Deviation |
|---|---|---|
| 0.0 (Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.25 | 95.6 | 4.8 |
| 0.5 | 89.4 | 6.2 |
| 1.0 | 75.1 | 7.3 |
Table 3: Optimization of Cell Seeding Density for a 96-Well Plate Assay (A549 Cells)
| Cells per Well | Absorbance (570 nm) - Control | Signal-to-Background Ratio |
|---|---|---|
| 2,500 | 0.25 | 5 |
| 5,000 | 0.52 | 10 |
| 10,000 | 1.15 | 23 |
| 20,000 | 1.89 (Signal Saturation) | 38 |
Experimental Protocols & Workflows
Detailed and consistent protocols are fundamental to reproducible research.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Caption: General experimental workflow for cytotoxicity screening.
Protocol 2: Resazurin (AlamarBlue) Assay
This fluorometric assay also measures metabolic activity and is generally more sensitive and less toxic than the MTT assay.
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Resazurin Addition: Add 10 µL of Resazurin reagent to each well (for a final volume of 110 µL).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the instrument.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Caption: A decision tree for troubleshooting common assay issues.
Potential Signaling Pathways
While the specific mechanism of this compound is yet to be elucidated, many terpenes and other natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Investigating these pathways can provide valuable mechanistic insights.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Many anti-cancer agents target this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a complex role in cell fate, where sustained activation can often lead to apoptosis, while transient activation typically promotes proliferation.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
References
How to resolve solubility problems of Alpiniaterpene A for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in resolving solubility challenges with Alpiniaterpene A for in vitro studies.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution in Aqueous Media
You have successfully dissolved this compound in an organic solvent like DMSO, but it precipitates when added to your aqueous cell culture medium or buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, a sesquiterpenoid, is inherently hydrophobic and has poor solubility in water-based solutions.[1][2][3]
-
Solvent Concentration Too High: The final concentration of the organic solvent in your aqueous medium may be too low to maintain the solubility of this compound.
-
Compound Concentration Exceeds Solubility Limit: The concentration of this compound you are trying to achieve in the aqueous medium is above its solubility limit, even with a co-solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a sesquiterpenoid with the following properties:
-
Molecular Formula: C₁₆H₂₂O₄[4]
-
Molecular Weight: 278.35 g/mol [4]
-
Predicted Boiling Point: 420.8±45.0 °C
-
Predicted Density: 1.14±0.1 g/cm³
Due to its chemical structure, it is expected to be a hydrophobic compound with limited solubility in aqueous solutions.
Q2: What is the recommended starting solvent for this compound?
Based on the behavior of similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
Q3: My compound precipitates even with DMSO. What are my next steps?
If you observe precipitation after adding your DMSO stock to the aqueous medium, consider the following strategies:
-
Co-solvents: Introduce a co-solvent to your aqueous medium.
-
Surfactants: Use non-ionic surfactants to aid in solubilization.
-
Cyclodextrins: Employ cyclodextrins to form inclusion complexes and enhance solubility.
The choice of method will depend on the specific requirements of your in vitro assay and the tolerance of your cell line to these agents.
Q4: How do I choose the right solubilization method?
The selection of a suitable solubilization method depends on several factors, including the required final concentration of this compound and the sensitivity of your experimental system to the solubilizing agents. Below is a comparison of common methods.
Comparison of Solubilization Methods
| Method | Agent Examples | Typical Starting Concentration | Advantages | Disadvantages |
| Co-solvents | Ethanol, PEG 400, Glycerol | 1-5% (v/v) | Simple to implement; can be effective for moderately hydrophobic compounds. | May exhibit cellular toxicity at higher concentrations. |
| Surfactants | Tween® 20, Tween® 80, Polysorbate 20 | 0.01-0.1% (v/v) | Effective at low concentrations; can form micelles to encapsulate the compound. | Potential for cell toxicity and interference with some assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10 mM | Low cellular toxicity; forms a complex to increase solubility. | May have a higher cost; potential for interactions with other components. |
HP-β-CD: Hydroxypropyl-β-cyclodextrin, SBE-β-CD: Sulfobutylether-β-cyclodextrin
Q5: Are there more advanced techniques if these methods fail?
Yes, for particularly challenging solubility issues, more advanced formulation strategies can be considered, although these require more specialized preparation:
-
Solid Dispersions: The drug is dispersed in a solid matrix at a molecular level.
-
Nanoparticle Formulations: Techniques like nanosuspensions can increase the surface area for dissolution.
-
Lipid-Based Formulations: Micelles and liposomes can encapsulate hydrophobic compounds for delivery in aqueous solutions.
Experimental Protocols
Protocol 1: Co-Solvent Solubility Screen
This protocol outlines a method to test the effectiveness of different co-solvents for solubilizing this compound.
Workflow for Co-Solvent Screening
Caption: Workflow for screening co-solvents to improve this compound solubility.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Media: Prepare your aqueous experimental medium (e.g., DMEM, PBS) containing a range of final concentrations for each co-solvent to be tested (e.g., 1%, 2%, 5% of Ethanol or PEG 400).
-
Spiking: Add the this compound stock solution to each test medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration remains low and consistent across all samples (e.g., ≤ 0.5%).
-
Equilibration: Vortex each solution briefly and incubate at 37°C for 1 hour to allow for equilibration.
-
Assessment:
-
Visually inspect for any signs of precipitation.
-
For quantitative analysis, centrifuge the samples (e.g., 10,000 x g for 10 minutes) and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Protocol 2: Cyclodextrin-Mediated Solubilization
This protocol describes how to use cyclodextrins to enhance the solubility of this compound.
Methodology:
-
Prepare Cyclodextrin (B1172386) Solution: Prepare solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium at various concentrations (e.g., 1, 5, 10 mM).
-
Add this compound: Add a small aliquot of a highly concentrated stock of this compound in an organic solvent (e.g., 50 mM in DMSO) to the cyclodextrin solutions to reach the target concentration.
-
Complexation: Vortex the mixture vigorously and allow it to incubate at room temperature for at least 1 hour (or overnight with shaking) to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and sterilize the solution before adding it to cell cultures.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not yet fully elucidated, it is crucial to ensure that the chosen solubilization method does not interfere with the biological assays. The following diagram illustrates the logical relationship for selecting a solubilization method while considering potential experimental interference.
Caption: Logical workflow for selecting a compatible solubilization method.
References
Minimizing degradation of Alpiniaterpene A during storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Alpiniaterpene A during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For optimal stability, this compound should be stored in a cool environment. The recommended temperature range is between 15-21°C (60-70°F).[1][2] Storing at refrigerated temperatures (2-8°C) can also extend its shelf life; however, it is crucial to use airtight containers to prevent moisture condensation upon removal from the refrigerator.[1] Avoid freezing, as the freeze-thaw cycle can potentially degrade the compound.[2]
Q2: How does light affect the stability of this compound?
A2: Exposure to light, particularly UV light, can lead to the degradation of terpenoid compounds like this compound.[1][2][3] This process, known as photodegradation, can cause isomerization of the double bonds or oxidation, leading to a loss of potency and the formation of impurities.
Q3: What type of container is best for storing this compound?
A3: To protect this compound from light and oxygen, it is essential to use airtight containers made of amber or cobalt blue glass.[2][3] These colored glass options effectively block UV light. Avoid using plastic containers, as plastic can potentially leach into the sample and may not provide a sufficient barrier against oxygen.
Q4: How does oxygen impact the stability of this compound?
A4: Oxygen can cause oxidative degradation of this compound, especially given its unsaturated structure. Oxidation can lead to the formation of various degradation products, altering the compound's purity and activity.[1] Storing under an inert atmosphere, such as nitrogen or argon, can significantly minimize oxidation.
Q5: What is the expected shelf-life of this compound under optimal storage conditions?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Altered Biological Activity | Degradation due to improper storage. | 1. Review your storage conditions against the recommendations (cool, dark, airtight). 2. Analyze the purity of your sample using a stability-indicating method like HPLC. 3. If degradation is confirmed, procure a fresh batch of this compound and adhere strictly to proper storage protocols. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, GC) | Formation of degradation products. | 1. Characterize the new peaks using techniques like Mass Spectrometry (MS) to identify potential degradation products. 2. Based on the identified products, infer the degradation pathway (e.g., oxidation, hydrolysis). 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., store under inert gas to prevent oxidation). |
| Change in Physical Appearance (e.g., Color, Viscosity) | Significant degradation has likely occurred. | 1. Discontinue use of the current batch. 2. Obtain a new, pure sample of this compound. 3. Implement a rigorous storage and handling protocol for the new batch to prevent future degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column
Method Development:
-
Mobile Phase Selection: Start with a gradient elution using acetonitrile and water with 0.1% formic acid. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
Column Selection: A C18 column is a good starting point for moderately polar compounds like this compound.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. This can be determined by running a UV scan of a pure sample.
-
Forced Degradation: To generate degradation products and validate the method's stability-indicating capability, subject this compound to forced degradation conditions (see Protocol 2).
-
Method Validation: Once the method can separate the parent compound from its degradation products, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation pathways and products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.
-
Thermal Degradation: Heat a solid sample of this compound at a temperature below its melting point (e.g., 80°C) for 48 hours.
Analysis:
Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1) and a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Visualizations
References
Addressing matrix effects in Alpiniaterpene A mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Alpiniaterpene A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[2] In complex biological or botanical samples, components like lipids, salts, and other endogenous molecules can interfere with the ionization process in the mass spectrometer's source.[1]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank matrix sample is injected indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent.
Q3: What is an internal standard and is it necessary for this compound analysis?
A3: An internal standard (IS) is a compound that is chemically similar to the analyte of interest but isotopically distinct (e.g., a stable isotope-labeled version of this compound) or a structurally similar analog. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. Using a suitable IS is highly recommended for accurate quantification as it can effectively compensate for variability in sample preparation and, most importantly, for matrix effects. Since the IS and the analyte co-elute and experience similar ionization suppression or enhancement, the ratio of their signals remains consistent, leading to more accurate and precise results.
Q4: Which ionization technique is best for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A4: The choice of ionization technique depends on the physicochemical properties of this compound. ESI is generally suitable for polar to moderately polar compounds, while APCI is often preferred for less polar and more volatile compounds. Terpenes, being generally volatile, can sometimes be analyzed effectively with APCI, which may also be less susceptible to matrix effects from certain sample components. It is advisable to test both ionization sources during method development to determine which provides better sensitivity and less susceptibility to matrix effects for your specific sample matrix.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor sensitivity or no detectable signal for this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | During method development, evaluate both positive and negative ion modes for ESI and APCI to find the optimal ionization for this compound. |
| Inefficient Extraction | Optimize the sample preparation method. Terpenes can be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure the chosen solvent is appropriate for this compound's polarity. |
| Analyte Volatility | Due to the potential volatility of terpenes, minimize sample exposure to heat and air. Use sealed vials and consider a cooled autosampler. |
| Instrumental Issues | Confirm that the mass spectrometer is properly tuned and calibrated. Check for any blockages in the sample path or ion source. |
Issue 2: High variability and poor reproducibility in quantitative results.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | This is a primary cause of variability. Implement strategies to mitigate matrix effects as detailed in the sections below. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Automated liquid handlers can improve reproducibility. |
| Chromatographic Inconsistency | Fluctuations in retention time can lead to inconsistent integration of the analyte peak. Ensure the HPLC/UHPLC system is equilibrated and delivering a stable mobile phase composition and flow rate. |
Issue 3: Observing ion suppression or enhancement.
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Improve chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the stationary phase of the column, or adjusting the flow rate. |
| Complex Sample Matrix | Enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can effectively remove a significant portion of the interfering matrix components. |
| Sample Dilution | If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. |
| Matrix-Matched Calibrators | Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard and the internal standard (if used) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the this compound standard and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound standard and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Illustrative Data for Matrix Effect Assessment:
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,250,000 | 1,300,000 | - | - |
| Set B (Post-Spike) | 875,000 | 910,000 | 0.70 (Suppression) | 1.00 |
| Set C (Pre-Spike) | 787,500 | 819,000 | - | - |
Note: An IS-Normalized Matrix Factor close to 1.0 suggests that the internal standard effectively compensates for the observed matrix effect.
Protocol 2: General Solid-Phase Extraction (SPE) for Terpene Analysis
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.
-
Loading: Load the pre-treated sample (e.g., diluted plant extract) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other terpenes with an appropriate organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Key strategies for mitigating matrix effects in mass spectrometry.
References
Validation & Comparative
No Published Data Found for Alpiniaterpene A to Validate Mechanism of Action
A comprehensive search of scientific literature and public databases has revealed no available information on a compound specifically named "Alpiniaterpene A." Consequently, it is not possible to provide a comparison guide validating its mechanism of action as requested. The core requirements of presenting quantitative data, detailed experimental protocols, and signaling pathways cannot be fulfilled without foundational research on the compound's biological activity.
The absence of information on this compound could be attributed to several factors:
-
Novel Compound: this compound may be a very recently discovered compound for which research has not yet been published in the public domain.
-
Proprietary Research: The compound might be under investigation in a private setting (e.g., a pharmaceutical company) and not yet disclosed publicly.
-
Alternative Nomenclature: It is possible that the compound is known by a different chemical name or internal code that is not publicly indexed.
Without any established scientific data, a comparison with alternative compounds and a validation of its mechanism of action would be purely speculative and would not meet the rigorous, data-driven standards required by the target audience of researchers, scientists, and drug development professionals.
Further investigation into the origin of the name "this compound" is recommended to ascertain if it is a newly identified molecule pending publication or if it is referred to by another identifier in scientific literature. Once initial research describing its structure, biological activity, and potential targets is published, a guide to validate its mechanism of action could be developed.
Cross-Validation of Analytical Methods for Terpene Quantification: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of analytical methods applicable to novel terpenes, using Alpiniaterpene A as a representative target. Due to the limited availability of specific studies on this compound, this document synthesizes data from methodologies validated for structurally similar terpenes and terpenoids. The objective is to offer a robust starting point for developing and comparing analytical techniques for new chemical entities within this class.
The accurate quantification of terpenes is essential for quality control, pharmacokinetic studies, and ensuring the efficacy of therapeutic products. The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.[1][2] This guide focuses on a comparative overview of High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array detection (HPLC-UV/PDA) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques for terpene analysis.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of terpenes. When coupled with a UV or PDA detector, it offers a cost-effective and reliable method for routine analysis.[2] However, for compounds lacking a strong chromophore, detection may be limited to lower wavelengths (e.g., 205 or 210 nm).[2] For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like many terpenes. The mass spectrometer detector provides the added advantage of fragmentation patterns, which can be compared against spectral libraries for confident identification.
Cross-validation of these methods is crucial to ensure data comparability and reliability, especially when transferring methods between laboratories or when different analytical techniques are used within the same study. This process involves analyzing the same set of samples with the different validated methods and comparing the quantitative results.
Quantitative Performance Data
The following tables summarize typical performance characteristics for HPLC-UV/PDA and GC-MS based on published data for various terpenes. These values can serve as a benchmark when developing and validating methods for this compound or other novel terpenes.
Table 1: Comparison of Validated HPLC-UV/PDA Methods for Terpene Quantification
| Validation Parameter | Performance Characteristics | Reference |
| Linearity (r²) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.08 - 15.0 µg/mL | |
| Limit of Quantification (LOQ) | 0.24 - 50.0 µg/mL | |
| Accuracy (Recovery %) | 94.70 - 105.81% | |
| Precision (RSD %) | < 5.0% |
Table 2: Comparison of Validated GC-MS Methods for Terpene Quantification
| Validation Parameter | Performance Characteristics | Reference |
| Linearity (r²) | ≥ 0.99 | |
| Limit of Detection (LOD) | ~0.5 - 1.0 ng/mL | |
| Limit of Quantification (LOQ) | ~1.5 - 5.0 ng/mL | |
| Accuracy (Recovery %) | 91.6 - 105.7% | |
| Precision (RSD %) | < 6.3% |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation (General)
-
Extraction : For plant materials, extraction can be performed using methanol (B129727) or other suitable organic solvents in a water bath. For biological matrices like blood, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed.
-
Filtration : The resulting extract should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter.
-
Dilution : The filtered extract is then diluted with an appropriate solvent to a concentration that falls within the linear range of the instrument's calibration curve.
HPLC-UV/PDA Method
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution with an aqueous phase (often containing a modifier like formic or trifluoroacetic acid) and an organic phase (such as acetonitrile (B52724) or methanol) is typical.
-
Flow Rate : A standard flow rate is 1.0 mL/min.
-
Injection Volume : 10-50 µL.
-
Detection : A PDA detector set at a wavelength appropriate for the analyte, often in the range of 210-240 nm for terpenes.
GC-MS Method
-
Column : A capillary column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is frequently used.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode : Split injection is common.
-
Temperature Program : A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 330°C.
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Impact (EI).
-
Source Temperature : ~230-250°C.
-
Scan Mode : Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.
-
Method Validation and Cross-Validation Workflow
The following diagram illustrates a typical workflow for the validation and cross-validation of analytical methods. This process ensures that the chosen methods are fit for their intended purpose and that results are reliable and reproducible.
References
Alpiniaterpene A vs. Other Terpenes: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Alpiniaterpene A, a sesquiterpene lactone, against other well-characterized terpenes. While specific quantitative bioactivity data for this compound is not yet widely available in published literature, this document summarizes its known characteristics and provides a comparative framework based on the activities of structurally related compounds and other common terpenes. The guide includes detailed experimental protocols for key bioactivity assays and visual representations of relevant signaling pathways to support further research and drug discovery efforts.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from plants of the Alpinia genus, such as Alpinia japonica and Alpinia officinarum. Preliminary research suggests that this compound possesses potential anti-inflammatory and anticancer properties, which are common bioactivities associated with sesquiterpene lactones. Its chemical formula is C₁₆H₂₂O₄, with a molecular weight of 278.34 g/mol .
Comparative Bioactivity Data
Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of the bioactivities of other relevant terpenes and sesquiterpene lactones. This data provides a benchmark for the potential efficacy of this compound and other novel compounds.
Anti-inflammatory Activity
Table 1: Comparison of Anti-inflammatory Activity of Selected Terpenes and Sesquiterpene Lactones
| Compound | Class | Assay | Target/Mechanism | IC₅₀/Effective Dose | Reference |
| Parthenolide | Sesquiterpene Lactone | Inhibition of TNF-α production (THP-1 monocytes) | NF-κB inhibition | IC₅₀ = 4.79 µM | [1] |
| Neurolenin B | Sesquiterpene Lactone | Inhibition of TNF-α production (THP-1 monocytes) | NF-κB inhibition | IC₅₀ = 0.17 µM | [1] |
| 8α-hydroxyhirsutinolide | Sesquiterpene Lactone | Inhibition of TNF-α-induced NF-κB activity | NF-κB inhibition | IC₅₀ = 1.9 µM | [2] |
| Pterochlorin | Sesquiterpene Lactone | 5-LOX Inhibition | Enzyme Inhibition | IC₅₀ = 12.71 ± 0.7 µg/ml | [3] |
| Various Sesquiterpene Lactones | Sesquiterpene Lactone | Inhibition of NO production (LPS-induced RAW264.7 cells) | iNOS inhibition | IC₅₀ = 12.13 to 31.10 μM | [4] |
| α-Pinene | Monoterpene | Inhibition of IL-6, TNF-α, and NO production (LPS-stimulated mouse peritoneal macrophages) | Suppression of MAPKs and NF-κB pathways | Not specified | [5] |
| Thymol | Monoterpene | Reduction of MPO and TNF-α in colon tissue | Inhibition of NF-κB signaling | Not specified | [6] |
Anticancer Activity
Table 2: Comparison of Anticancer Activity of Selected Terpenes and Sesquiterpene Lactones
| Compound | Class | Cell Line | Assay | IC₅₀ Value | Reference |
| Ambrosin | Sesquiterpene Lactone | MDA-MB-231 (Breast Cancer) | MTT Assay | 25 µM | [7] |
| Costunolide | Sesquiterpene Lactone | CAL 27 (Oral Squamous Cell Carcinoma) | MTT Assay | 32 µM | [8] |
| Santamarine | Sesquiterpene Lactone | L1210 (Murine Leukemia) | Growth Inhibition | 0.16 - 1.3 µg/mL | [9] |
| 9β-acetoxycostunolide | Sesquiterpene Lactone | L1210 (Murine Leukemia) | Growth Inhibition | 0.16 - 1.3 µg/mL | [9] |
| SL-1 (from Laserpitium siler) | Sesquiterpene Lactone | MDA-MB-231 (Breast Cancer) | MTT Assay | 50 ± 5 μM | [10] |
| Limonene | Monoterpene | Skin Tumors (Rodents) | Tumor Growth Inhibition | Not specified | [8] |
| Myrcene | Monoterpene | A549 (Lung Adenocarcinoma) | MTT Assay | IC₅₀ = 0.5 μg/ml | [11] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the design and execution of comparative studies.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, other terpenes) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[6][16][17][18][19]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
-
Procedure:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Grouping and Treatment: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the compound. Administer the treatments orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes post-treatment), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
In Vitro Anti-inflammatory Activity (Nitric Oxide, Cytokine, and Enzyme Expression)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.[20][21][22][23][24]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compounds for a certain period.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate.
-
Absorbance Measurement: Measure the absorbance at around 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants or serum.[1][25][26][27][28]
-
Principle: A specific capture antibody is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating the plate, blocking, adding samples and standards, adding detection antibody, adding conjugate, adding substrate, stopping the reaction, and reading the absorbance.
Western blotting is used to detect the levels of specific proteins in cell lysates.[11][29][30][31][32]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against iNOS or COX-2, followed by a secondary antibody conjugated to an enzyme for detection.
-
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against iNOS and COX-2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways
The anti-inflammatory and anticancer effects of many terpenes and sesquiterpene lactones are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Many anti-inflammatory compounds, including sesquiterpene lactones, exert their effects by inhibiting this pathway.
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, differentiation, and apoptosis. Terpenes can modulate this pathway to exert their bioactivities.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Conclusion
This compound, as a sesquiterpene lactone, holds significant promise as a bioactive compound with potential applications in the development of novel anti-inflammatory and anticancer therapies. While specific quantitative data on its efficacy is currently limited, the comparative analysis with other well-studied terpenes and sesquiterpene lactones suggests a strong potential for potent biological activity. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to further investigate this compound and other novel terpenes. Future studies should focus on elucidating the specific mechanisms of action of this compound and generating robust quantitative data to support its potential therapeutic applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. Anti-inflammatory compounds and a new sesquiterpene lactone from Centaurea gabrieljanae Greuter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and anti-inflammatory investigation of sesquiterpene lactones from Ixeris chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Griess Assay [bio-protocol.org]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. raybiotech.com [raybiotech.com]
- 29. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Alpinetin, a Key Bioactive Flavonoid from the Alpinia Genus
Notice: Initial searches for "Alpiniaterpene A" did not yield information on a compound with this specific name in publicly available scientific literature. It is possible that this is a novel, less-documented compound or a misnomer. This guide will instead focus on Alpinetin , a well-researched flavonoid from the Alpinia plant genus, which possesses a range of biological activities pertinent to researchers, scientists, and drug development professionals. The reported effects of Alpinetin, particularly its anti-inflammatory and anticancer properties, are presented here as a valuable reference for replicating and expanding upon existing findings.
Alpinetin is a flavonoid that has been demonstrated to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective effects.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways.[1] This guide provides a comparative summary of the reported biological effects of Alpinetin, with a focus on its anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols to aid in the replication of these findings.
Data Presentation: Comparative Efficacy of Alpinetin
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of Alpinetin in different experimental models.
Table 1: Anti-inflammatory Effects of Alpinetin
| Model System | Treatment | Concentration/Dosage | Key Biomarker | Result | Reference Study |
| LPS-stimulated RAW 264.7 Macrophages | Alpinetin | 10, 20, 40 µM | Nitric Oxide (NO) Production | Dose-dependent reduction in NO levels. | [3] |
| LPS-stimulated RAW 264.7 Macrophages | Alpinetin | 10, 20, 40 µM | TNF-α, IL-6, IL-1β (mRNA levels) | Significant dose-dependent downregulation of pro-inflammatory cytokine expression. | [3] |
| Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis | Alpinetin | 50 mg/kg (i.v.) | Serum TNF-α, IL-6 | Significant decrease in circulating pro-inflammatory cytokines post-CLP. | |
| C57BL/6 Mice with Alcoholic Liver Disease | Alpinetin | Not Specified | Serum ALT, AST, γ-GT | Significantly reduced serum levels of liver damage markers. |
Table 2: Anticancer Effects of Alpinetin
| Cell Line | Treatment | Concentration | Key Effect | Result | Reference Study |
| Human Gastric Cancer SGC-7901 Cells | Alpinetin | 25, 50, 100 µM | Cell Viability (MTT Assay) | Dose-dependent inhibition of cell proliferation. | |
| Human Gastric Cancer SGC-7901 Cells | Alpinetin | 50, 100 µM | Apoptosis (Flow Cytometry) | Significant increase in the apoptotic cell population. | |
| Mouse Lewis Lung Carcinoma (LLC) Cells | Alpinetin | Not Specified | Tumor Growth | Suppression of tumor growth. | |
| N1-S1 Hepatic Cancer Cells | Alpinetin | Not Specified | Tumor Growth | Suppression of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments frequently used to assess the biological effects of Alpinetin.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or anti-proliferative effects of Alpinetin on cancer cells.
-
Procedure:
-
Seed cells (e.g., SGC-7901) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Alpinetin (e.g., 0, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Quantification of Inflammatory Cytokines (qRT-PCR)
-
Objective: To measure the effect of Alpinetin on the gene expression of pro-inflammatory cytokines in macrophages.
-
Procedure:
-
Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of Alpinetin (e.g., 10, 20, 40 µM) for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of Alpinetin on the activation of signaling proteins (e.g., NF-κB, MAPKs).
-
Procedure:
-
Treat cells with Alpinetin and/or a stimulant (e.g., LPS) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Diagram 1: Alpinetin's Anti-inflammatory Signaling Pathway
Caption: Alpinetin inhibits LPS-induced inflammation by blocking NF-κB and MAPK signaling pathways.
Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Effects
References
Comparative Analysis of Synthetic vs. Natural Terpene Activity: A Guide for Researchers
A comparative guide on the biological activities of synthetic versus natural terpenes, using representative examples from the Alpinia genus and related compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
In principle, a synthetic molecule that is structurally identical to its natural counterpart should exhibit identical biological activity. The primary differences arise from the presence of enantiomers (in the case of chiral molecules), minor impurities in the natural extract, or potential contaminants from the synthetic process. For the purpose of this guide, we will consider the activities of well-characterized terpenes and discuss the methodologies for their comparative evaluation.
Data Presentation: Biological Activities of Representative Terpenes
The following table summarizes the reported biological activities of representative terpenes, which can serve as a basis for comparing natural and synthetically sourced compounds. It is important to note that the majority of studies utilize naturally derived compounds.
| Compound | Biological Activity | Assay/Model | Key Findings (Quantitative Data) | Source |
| α-Pinene | Anti-inflammatory | LPS-stimulated mouse peritoneal macrophages | Decreased production of IL-6, TNF-α, and NO. Inhibited iNOS and COX-2 expression.[1][2] | Natural |
| Anticancer | Human hepatocellular carcinoma (in vivo) | Induced G2/M phase cell cycle arrest and apoptosis.[3] | Natural | |
| Antimicrobial | Candida albicans | MIC ranging from 117 to 4,150 µg/mL for (+) enantiomers.[4][5] | Natural | |
| β-Pinene | Anti-inflammatory | Not specified | Modulates the production of proinflammatory cytokines.[1] | Natural |
| Antimicrobial | Candida albicans | MIC ranging from 117 to 4,150 µg/mL for (+) enantiomers.[4][5] | Natural | |
| Alpinetin (B1665720) | Anti-inflammatory | CCl4-induced liver fibrosis in mice | Suppressed inflammation and oxidative stress.[6] | Natural |
| Anticancer | Various human cancers | Shows promising anticancer activity through multiple mechanisms.[7] | Natural | |
| Terpene Derivatives | Anticancer | Hepatoma carcinoma cell BEL-7402 | α-pinene derivative GY-1 showed an IC50 of 84.7 µmol/L.[8] | Synthetic |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of synthetic and natural compounds. Below are protocols for key experiments cited in the literature for evaluating the biological activity of terpenes.
Anti-inflammatory Activity Assay (In Vitro)
-
Cell Culture: Mouse peritoneal macrophages or a human monocyte cell line (e.g., THP-1) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with varying concentrations of the test compound (synthetic or natural terpene) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Cytokine Measurement: After a 24-hour incubation, the cell supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
Anticancer Activity Assay (In Vitro)
-
Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., hepatocellular carcinoma, breast cancer) are seeded in 96-well plates and treated with different concentrations of the test compound. After 24-72 hours, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.
-
Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay: Apoptosis can be detected by various methods, including Annexin V/PI staining followed by flow cytometry, or by Western blot analysis for the expression of apoptosis-related proteins like Bax, Bcl-2, and caspases.
Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for comparing synthetic and natural compounds.
Caption: NF-κB signaling pathway in inflammation and the inhibitory action of terpenes.
Caption: Workflow for comparing synthetic and natural compound activity.
Conclusion
While direct comparative data for a specific "this compound" is not currently available, this guide provides a framework for researchers to conduct such comparisons using established methodologies. The biological activities of terpenes like α-pinene and alpinetin are well-documented, primarily from natural sources. A synthetic compound, if structurally identical and pure, is expected to have the same activity. However, experimental verification is essential. By following standardized protocols for evaluating anti-inflammatory, anticancer, and antimicrobial effects, and by understanding the underlying signaling pathways, researchers can effectively compare the efficacy of synthetic versus natural terpenes, paving the way for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpinetin exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro | Semantic Scholar [semanticscholar.org]
Benchmarking Alpiniaterpene A Analogs Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of compounds structurally related to Alpiniaterpene A, a representative of the diverse terpenoids found in the Alpinia genus, against established therapeutic agents. Due to the limited direct research on this compound, this comparison focuses on two well-studied analogs from the same chemical class and plant genus: Alpinetin , a flavonoid, and α-pinene , a monoterpene. Their performance is benchmarked against standard-of-care drugs in oncology and inflammation.
**Executive Summary
Natural compounds derived from the Alpinia genus, such as Alpinetin and α-pinene, have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies. This guide synthesizes the available quantitative data to compare their efficacy with that of established drugs like Dacarbazine (B1669748) and Pemetrexed (B1662193) in cancer, and Ibuprofen in inflammation. The underlying mechanisms of action are also elucidated through signaling pathway diagrams, and standardized experimental protocols are provided for researchers to conduct their own comparative studies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Alpinetin, α-pinene, and their respective benchmark drugs. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Alpinetin and α-Pinene vs. Standard Chemotherapeutic Agents
| Compound | Cancer Type | Cell Line(s) | IC50 | Citation(s) |
| Alpinetin | Gastric Cancer | SNU-1, KATO III | 426 µg/ml, 424 µg/ml | [1] |
| Pancreatic Cancer | BxPC-3 | 60 µg/ml | [2] | |
| Lung Cancer | A549, SK-MES-1, NCI-H292 | Dose- and time-dependent inhibition | [3] | |
| α-Pinene | Prostate Cancer | PC-3, DU145 | 2.9 µM, 5.8 µM | [4] |
| T-cell Tumors | EL-4 | 6.82 µg/mL | [5] | |
| Dacarbazine | Melanoma | B16-F10 | 1395 µM | [6] |
| Melanoma | WM-266-4 | 1000 µM | [7] | |
| Pemetrexed | Lung Cancer | A549 | 2 µmol/L | [8] |
Table 2: Anti-inflammatory Activity of Alpinetin vs. a Standard NSAID
| Compound | Target | IC50 | Citation(s) |
| Alpinetin | Antiviral (RSV) | 77.0 µM | [9] |
| Liver Fibrosis | - | Ameliorated injury | |
| Ibuprofen | COX-1 | 2.9 µM, 12 µM, 13 µM | [10][11][12] |
| COX-2 | 1.1 µM, 80 µM | [10][11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Anticancer Mechanisms
Alpinetin and α-pinene exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation through the modulation of critical signaling pathways.
Anti-inflammatory Mechanism
Alpinetin has demonstrated anti-inflammatory properties by activating the Nrf2 pathway and inhibiting the NLRP3 inflammasome. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the IC50 values of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Alpinetin, α-pinene, or benchmark drug) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Analysis of NF-κB Signaling Pathway (Western Blot)
This protocol is used to assess the effect of a compound on the activation of the NF-κB pathway.
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of total and phosphorylated forms of key proteins in the pathway (e.g., IκBα, p65) are measured. A decrease in IκBα and an increase in phosphorylated p65 in the nucleus indicate pathway activation.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for a specified time. Often, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce NF-κB activation.[16]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates. For translocation studies, perform nuclear and cytoplasmic fractionation.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is "sandwiched" between a capture antibody and a detection antibody.
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.[18]
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[18]
-
Sample and Standard Incubation: Wash the plate and add prepared standards (known concentrations of the cytokine) and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.[19]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[20]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[21]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes to allow for color development.[21]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.[21]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion
The data presented in this guide indicate that Alpinetin and α-pinene, compounds representative of the therapeutic potential of the Alpinia genus, exhibit promising anticancer and anti-inflammatory activities. Their efficacy, while in some cases not as potent as established drugs at a molar level, highlights their potential as lead compounds for the development of novel therapeutics with potentially different mechanisms of action and safety profiles. The provided experimental protocols offer a standardized framework for researchers to further investigate and benchmark these and other natural products against existing therapeutic agents. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Alpinetin: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpinetin inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Antitumor activity of α‐pinene in T‐cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpinetin: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. raybiotech.com [raybiotech.com]
Inter-laboratory Validation of Alpiniaterpene A Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for evaluating the biological activity of Alpiniaterpene A, a sesquiterpenoid isolated from Alpinia officinarum. Due to the limited publicly available data on specific bioassays for this compound, this document presents a comparative framework based on common assays used for analogous terpenes with established anti-inflammatory properties. The data presented herein is illustrative, derived from a hypothetical inter-laboratory study designed to assess the reproducibility and robustness of these assays.
Introduction to this compound
This compound is a sesquiterpenoid found in the rhizomes of Alpinia officinarum, a plant with a history of use in traditional medicine.[1] While specific bioactivity data for this compound is scarce, related compounds from the Alpinia genus, such as alpinetin, have demonstrated significant anti-inflammatory, anti-oxidative, and anti-angiogenic effects.[2][3] Terpenoids, in general, are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[4][5] This guide focuses on hypothetical bioassays to determine the anti-inflammatory potential of this compound.
Comparative Analysis of Anti-Inflammatory Bioassays
The selection of a suitable bioassay is critical for the consistent and reliable evaluation of a compound's biological activity. This section compares three common in vitro assays for assessing anti-inflammatory effects.
Table 1: Comparison of In Vitro Anti-Inflammatory Bioassays for this compound
| Assay | Principle | Endpoint Measured | Throughput | Cost | Key Advantage | Key Disadvantage |
| Nitric Oxide (NO) Assay | Measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. | Nitrite (B80452) concentration (a stable product of NO) | High | Low | Simple, rapid, and cost-effective. | Indirect measure of inflammation; can be prone to interference. |
| Cytokine Release Assay (ELISA) | Quantifies the level of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells upon stimulation. | Cytokine concentration | Medium | Medium | Highly specific and sensitive for key inflammatory mediators. | More complex and time-consuming than the NO assay. |
| NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response, using a reporter gene. | Luciferase or other reporter protein activity | High | High | Provides mechanistic insight into the signaling pathway. | Requires genetically modified cell lines; may not reflect the full cellular response. |
Inter-laboratory Validation of the Nitric Oxide (NO) Assay
To ensure the reliability and reproducibility of bioassay data, inter-laboratory validation is essential. This section details a hypothetical inter-laboratory study to validate the Nitric Oxide (NO) assay for screening the anti-inflammatory activity of this compound. Three independent laboratories participated in this study.
Experimental Protocol: Nitric Oxide (NO) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) is included.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (untreated cells) is also included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
Inter-laboratory Validation Data
The following table summarizes the hypothetical IC50 values for this compound obtained by the three participating laboratories. Each laboratory performed the assay in triplicate.
Table 2: Inter-laboratory Comparison of this compound IC50 Values in the NO Assay
| Laboratory | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean IC50 (µM) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | 15.2 | 14.8 | 15.5 | 15.17 | 0.35 | 2.31 |
| Lab B | 16.1 | 15.9 | 16.3 | 16.10 | 0.20 | 1.24 |
| Lab C | 14.9 | 15.3 | 15.1 | 15.10 | 0.20 | 1.32 |
| Overall | 15.46 | 0.54 | 3.49 |
The low intra- and inter-laboratory coefficients of variation suggest that the NO assay is a robust and reproducible method for assessing the anti-inflammatory activity of this compound.
Visualizing the Experimental Workflow and Signaling Pathway
Clear visualization of experimental processes and biological pathways is crucial for understanding and replicating scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpinetin exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Alpiniaterpene A. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general principles for handling terpenoids and data from structurally similar compounds. These procedures are designed to minimize risk and ensure a safe laboratory environment.
The primary routes of exposure to terpenoid compounds can include inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy and adherence to strict operational procedures are essential.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The required level of protection may vary depending on the specific procedure being performed.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder/Neat Oil) | - Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. - Double nitrile gloves. - Chemical-resistant lab coat or disposable gown. - Safety glasses with side shields or chemical splash goggles. |
| Solution Preparation & Handling | - Chemical fume hood. - Nitrile gloves. - Chemical-resistant lab coat. - Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Operations | - Nitrile gloves. - Standard lab coat. - Safety glasses. |
Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Operational Plan: Handling Procedures
A detailed operational plan is crucial to prevent exposure and contamination.
Engineering Controls:
-
Ventilation: All manipulations of this compound, especially of the pure compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.
Standard Operating Procedures:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Decontaminate the work surface and any equipment to be used.
-
-
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition as many terpenes are flammable.[1][2] Take measures to prevent the buildup of electrostatic charge.
-
When transferring the substance, do so slowly and carefully to avoid splashing or creating aerosols.
-
-
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, disposable bench liners, and any other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.
-
Unused Product and Solutions: Dispose of unused this compound and its solutions in accordance with local, regional, and national environmental regulations. Do not pour down the drain.
-
Packaging: Triple rinse the container and add the rinsate to the spray tank if applicable. Otherwise, dispose of the packaging in a manner consistent with federal, state, and local regulations.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
